Methyl salicylate
Description
This compound is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester and a member of salicylates. It derives from a salicylic acid.
This compound (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, this compound is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-93-8 (hydrochloride salt) | |
| Record name | Methyl salicylate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5025659 | |
| Record name | Methyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |
CAS No. |
119-36-8 | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl salicylate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl salicylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.5 °F (NTP, 1992), -8.6 °C | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Methyl Salicylate in Plants: A Technical Guide for Researchers
Abstract
Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense, acting as a key signaling molecule in systemic acquired resistance (SAR) and as a mediator in plant-insect interactions. The biosynthesis of MeSA is a tightly regulated process involving the conversion of salicylic acid (SA) through the action of salicylic acid methyltransferase (SAMT). This technical guide provides an in-depth exploration of the MeSA biosynthesis pathway in plants, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, precursor pathways, and regulatory networks. The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the core biochemical and signaling pathways to facilitate a comprehensive understanding of this crucial aspect of plant secondary metabolism.
Introduction
This compound (MeSA), the methyl ester of salicylic acid, is a naturally occurring plant volatile known for its characteristic wintergreen scent. Beyond its role as a fragrance and flavoring agent, MeSA is a critical signaling molecule in plant physiology. It is integral to the plant's defense arsenal, particularly in mediating systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response to pathogen attack.[1][2][3][4] The volatile nature of MeSA allows for airborne signaling, enabling communication between different parts of the same plant and even with neighboring plants, alerting them to potential threats.[5] Understanding the biosynthesis of MeSA is therefore crucial for developing novel strategies for crop protection and for the potential discovery of new drug leads inspired by plant defense mechanisms.
This guide delineates the core biosynthetic pathway of MeSA, presents quantitative data on key components and enzymatic activities, provides detailed experimental protocols, and illustrates the associated signaling networks.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a two-stage process: the synthesis of its immediate precursor, salicylic acid (SA), followed by the methylation of SA.
Biosynthesis of Salicylic Acid: Two Alternative Routes
Plants have evolved two primary pathways to synthesize salicylic acid, both originating from the shikimate pathway product, chorismate.[6]
-
The Isochorismate (ICS) Pathway: This is the major route for SA production in response to biotrophic and hemibotrophic pathogens in many plant species, including the model plant Arabidopsis thaliana.[6][7] The pathway involves the conversion of chorismate to isochorismate by isochorismate synthase (ICS) in the plastids. Isochorismate is then exported to the cytoplasm and converted to SA.[6]
-
The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. Through a series of subsequent enzymatic reactions, trans-cinnamic acid is converted to benzoic acid, which is then hydroxylated to form salicylic acid.[7]
The relative contribution of each pathway to the total SA pool can vary depending on the plant species and the specific environmental or developmental cues.
The Final Step: Methylation of Salicylic Acid
The final and committing step in MeSA biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , also known as benzoic acid/salicylic acid methyltransferase (BSMT) in some species.[8][9][10] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[9][11]
The Reverse Reaction: Demethylation of this compound
The conversion of MeSA back to SA is also a critical regulatory point, particularly in the context of systemic acquired resistance where MeSA acts as a mobile signal. This demethylation is catalyzed by This compound esterases , such as salicylic acid-binding protein 2 (SABP2) .[12]
Below is a DOT script for visualizing the core this compound biosynthesis pathway.
Quantitative Data on this compound Biosynthesis
The efficiency and regulation of the MeSA biosynthesis pathway are reflected in the kinetic properties of its key enzymes and the in vivo concentrations of its metabolites.
Enzyme Kinetics of Salicylic Acid Methyltransferase (SAMT)
The affinity of SAMT for its substrates, salicylic acid and S-adenosyl-L-methionine, is a key determinant of the rate of MeSA production. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).
| Plant Species | Enzyme | Substrate | Km (µM) | Reference |
| Clarkia breweri | SAMT | Salicylic Acid | 23.0 | [8] |
| S-adenosyl-L-methionine | 9 | [9] | ||
| Arabidopsis thaliana | BSMT1 | Salicylic Acid | 16 | [13] |
| Antirrhinum majus | SAMT | Salicylic Acid | 83 | [5] |
| Benzoic Acid | 1720 | [5] |
In Vivo Concentrations of Salicylic Acid and this compound
The levels of SA and MeSA in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and exposure to biotic or abiotic stress. Pathogen infection, in particular, often leads to a substantial increase in both compounds as part of the plant's defense response.
| Plant Species | Tissue | Condition | Salicylic Acid (ng/g FW) | This compound (ng/g FW) | Reference |
| Tomato (Solanum lycopersicum) | Leaves | Non-treated | ~50 | <1 | [14] |
| Leaves | Manduca sexta infestation (72h) | ~20 | ~15 | [14] | |
| Poplar (Populus tomentosa) | Leaves | Control | ~200 | ~5 | [4] |
| Leaves | Botryosphaeria dothidea infection (3 days) | ~1200 | ~25 | [4] | |
| Arabidopsis thaliana | Leaves | Mock-treated | - | 0.8 - 2.5 | [15] |
| Leaves | Pseudomonas syringae infection (24h) | - | 24 | [15] |
Experimental Protocols
Accurate quantification of the components of the MeSA biosynthesis pathway is essential for research in this field. This section provides detailed methodologies for key experiments.
Quantification of this compound and Salicylic Acid by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like MeSA and derivatized SA.
Protocol: Extraction and GC-MS Analysis of MeSA and SA
-
Sample Preparation:
-
Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., a mixture of methanol, isopropanol, and water, or ethyl acetate).
-
Add an internal standard (e.g., deuterated SA or a compound with similar chemical properties not present in the plant) for accurate quantification.
-
Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. For SA analysis, an additional derivatization step (e.g., methylation with diazomethane or silylation with BSTFA) is often required to increase its volatility.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the extract into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet temperature: 250°C.
-
Oven program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify MeSA and derivatized SA based on their retention times and mass spectra compared to authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the standards.
-
Below is a DOT script for visualizing the experimental workflow for GC-MS analysis.
Salicylic Acid Methyltransferase (SAMT) Enzyme Activity Assay
This assay measures the rate of MeSA formation from SA and SAM, providing a direct measure of SAMT activity in a protein extract.
Protocol: SAMT Enzyme Activity Assay
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl pH 7.5
-
100 µM Salicylic Acid
-
50 µM S-adenosyl-L-methionine (SAM)
-
Plant protein extract (e.g., 50-100 µg of total protein)
-
-
Initiate the reaction by adding the protein extract.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate phase containing the MeSA product.
-
-
Quantification:
-
Analyze the extracted MeSA using GC-MS as described in the previous protocol.
-
Calculate the enzyme activity as the amount of MeSA produced per unit of time per amount of protein (e.g., pmol MeSA/min/mg protein).
-
Below is a DOT script for visualizing the experimental workflow for the SAMT enzyme activity assay.
Gene Expression Analysis by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of genes involved in MeSA biosynthesis, such as SAMT and ICS.
Protocol: qRT-PCR for MeSA Biosynthesis Genes
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (SAMT, ICS, etc.) and a reference gene (e.g., Actin or Ubiquitin) using primer design software.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
-
Perform the qRT-PCR in a real-time PCR cycler with a typical program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melting curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or a standard curve method.
-
Regulation of this compound Biosynthesis and its Role in Signaling
The production of MeSA is tightly regulated by a complex network of signaling pathways, often initiated by biotic and abiotic stresses.
Systemic Acquired Resistance (SAR) Signaling
Upon pathogen infection, a localized defense response triggers the production of mobile signals that travel throughout the plant to establish SAR in distal, uninfected tissues. MeSA is a key long-distance signal in this process.[1][2] In the infected tissue, SA levels rise, leading to the synthesis of MeSA by SAMT. MeSA is then transported via the phloem to systemic tissues, where it is converted back to SA by SABP2, activating downstream defense gene expression and priming the tissue for a more rapid and robust response to secondary infections.[12]
Below is a DOT script for visualizing the SAR signaling pathway involving this compound.
Crosstalk with Jasmonic Acid Signaling
The jasmonic acid (JA) signaling pathway, primarily involved in defense against necrotrophic pathogens and herbivores, exhibits significant crosstalk with the SA pathway, often in an antagonistic manner.[11][16][17][18][19] JA signaling can influence MeSA production. For instance, some studies have shown that JA can induce the expression of BSMT1, leading to the conversion of SA to MeSA.[20] This crosstalk allows the plant to fine-tune its defense responses based on the specific type of attacker it encounters.
Conclusion and Future Perspectives
The biosynthesis of this compound is a central component of the plant's sophisticated defense system. A thorough understanding of this pathway, from the precursor molecules to the final methylation step and its regulation by intricate signaling networks, is paramount for advancing our knowledge of plant-environment interactions. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to investigate this pathway further.
Future research should focus on elucidating the precise regulatory mechanisms that govern the choice between the ICS and PAL pathways for SA biosynthesis in different plant species and under various stress conditions. Furthermore, a deeper understanding of the interplay between the MeSA pathway and other hormone signaling networks will be crucial for a holistic view of plant defense. Such knowledge will undoubtedly pave the way for the development of innovative strategies to enhance crop resilience and may provide novel templates for the development of new pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SAR-Systemic Acquired Resistance | PPTX [slideshare.net]
- 4. Systemic acquired resistance (SAR): A novel strategy for plant protection. | PPTX [slideshare.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Jasmonate and salicylate as global signals for defense gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacological Properties of Methyl Salicylate
Abstract: This document provides an in-depth technical analysis of the pharmacological properties of methyl salicylate (C₈H₈O₃), an organic ester widely utilized for its analgesic and anti-inflammatory effects in topical formulations.[1][2] It serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the compound's multifaceted mechanism of action, including its roles as a counter-irritant, a pro-drug for salicylic acid, a modulator of transient receptor potential (TRP) channels, and a vasodilator.[3] Furthermore, it presents a thorough examination of its pharmacokinetic and pharmacodynamic profiles, supported by quantitative data. Key experimental protocols for assessing its bioactivity are described, and its toxicological profile is summarized. The information is structured to facilitate a deep understanding of this compound's therapeutic actions and safety considerations.
Introduction
This compound, commonly known as oil of wintergreen, is the methyl ester of salicylic acid.[1][4] First isolated in 1843 from the plant Gaultheria procumbens, it is now largely produced synthetically for commercial use.[1] It is a key active ingredient in many over-the-counter (OTC) topical analgesics and deep heating liniments designed to relieve musculoskeletal pain associated with conditions like arthritis, backaches, strains, and sprains.[2][5][6] Its pharmacological actions are similar to those of aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs), though it is primarily used topically.[4][7] This guide explores the core scientific principles governing its therapeutic efficacy and potential risks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.149 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [1][4] |
| Odor | Sweet, wintergreen | [1][4] |
| Density | 1.174 g/cm³ | [1] |
| Melting Point | -8.6 °C (16.5 °F) | [1] |
| Boiling Point | 222 °C (432 °F) |[1] |
Mechanism of Action
The analgesic and anti-inflammatory effects of this compound are attributed to a combination of distinct but synergistic mechanisms.[3] When applied topically, it functions as a counter-irritant and is hydrolyzed to its active metabolite, salicylic acid, which inhibits key inflammatory pathways.[2][3]
Counter-Irritation and Rubefacient Effects
This compound's primary action upon topical application is as a counter-irritant.[2][7] It induces mild, localized irritation and reddening of the skin (rubefaction) by dilating capillaries and increasing blood flow.[4][7][8] This irritation of sensory nerve endings is believed to alter or offset pain signals from underlying muscles or joints served by the same nerves, effectively masking the perception of deeper musculoskeletal pain.[7][9] This process creates a soothing sensation of warmth that distracts the brain from the underlying pain signals.[7][10]
Anti-inflammatory Pathway: COX Inhibition
Upon penetrating the skin, this compound is rapidly hydrolyzed by esterases in the tissues to its active metabolite, salicylic acid.[3][11] Salicylic acid is a known nonsteroidal anti-inflammatory drug (NSAID) that reversibly inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][7][12] By blocking these enzymes, it prevents the synthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2][3][12] This reduction in local prostaglandin production diminishes the inflammatory response and alleviates associated pain.[2][3] A derivative, this compound lactoside, has also been shown to be a non-selective COX inhibitor.[13][14]
Caption: Anti-inflammatory signaling pathway of this compound.
Modulation of TRP Channels
Recent research indicates that this compound's mechanism also involves the modulation of transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1.[3] These ion channels are crucial for sensing temperature and pain. Activation of these channels by this compound contributes to the warming or cooling sensation on the skin, which further helps to override and gate pain signals being transmitted to the central nervous system.[3] This activation can also lead to the release of endogenous opioids and other neuropeptides, contributing to the overall analgesic effect.[3]
Vasodilation
When applied topically, this compound exhibits vasodilatory properties, causing local blood vessels to widen.[3] This increases blood flow to the affected area, which aids in the removal of inflammatory byproducts and improves the delivery of oxygen and nutrients to the tissues, thereby promoting healing and reducing discomfort.[2][3]
Caption: Logical relationship of this compound's multifaceted mechanisms.
Pharmacokinetics
Absorption
When applied topically, this compound is readily absorbed through intact skin.[5][11] The rate and extent of absorption are influenced by several factors, including the vehicle used in the formulation, the surface area of application, skin integrity, and the use of occlusive dressings.[5][12][15] Dermal bioavailability is reported to be in the range of 11.8% to 30.7%.[7] Studies indicate that approximately 12-20% of a topical dose may be systemically absorbed within 10 hours of application.[7] The presence of penetration enhancers, such as menthol, can increase the rate of absorption.[12]
Distribution
After percutaneous absorption and hydrolysis, the resulting salicylate is distributed throughout most body tissues and transcellular fluids, primarily via pH-dependent passive processes.[7][11] It readily crosses the placental barrier.[7]
Metabolism
The primary metabolic pathway for this compound is hydrolysis by esterases in the skin and other tissues to form salicylic acid.[3][11] Salicylic acid is then further metabolized in the liver. The major metabolic routes include conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide.[11]
Excretion
Salicylates and their metabolites are primarily excreted by the kidneys.[16] The plasma half-life of salicylate is dose-dependent, ranging from 2 to 3 hours at low doses to as long as 15 to 20 hours in cases of overdose.[11]
Table 2: Pharmacokinetic Parameters of Topically Applied this compound
| Parameter | Value / Description | Reference |
|---|---|---|
| Route of Administration | Topical | [2] |
| Dermal Bioavailability | 11.8% – 30.7% | [7] |
| Systemic Absorption | Approx. 12-20% within 10 hours | [7] |
| Primary Metabolite | Salicylic Acid | [3][11] |
| Metabolism Site | Skin, Tissues, Liver | [11] |
| Route of Excretion | Renal | [16] |
| Salicylate Half-life | 2-3 hours (low dose); up to 20 hours (overdose) |[11] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanisms of action. As a counter-irritant, it produces a warming sensation that provides symptomatic relief from mild to moderate pain.[7][10] Its anti-inflammatory action, mediated by the inhibition of prostaglandin synthesis, helps to reduce swelling and pain in conditions like arthritis and muscle strains.[2][12][17] The combination of these effects—sensory distraction and inflammation reduction—underpins its therapeutic utility for musculoskeletal pain.[2]
Toxicology and Safety Profile
While generally safe for topical use as directed, this compound can be highly toxic if ingested.[1][18] It is one of the most toxic salicylates, particularly for young children.[1][19]
-
Acute Toxicity: Ingestion of even small amounts can be fatal. A single teaspoon (5 mL) contains approximately 6 grams of salicylate, equivalent to nearly twenty 300 mg aspirin tablets.[1] The lowest published lethal dose in adult humans is 101 mg/kg body weight.[1] For a 10 kg child, a dose of 1 mL can be toxic.[1]
-
Systemic Toxicity from Topical Use: Excessive application, use on large areas of the body, application with heat, or use on broken skin can lead to significant systemic absorption and salicylate poisoning (salicylism).[1][16] A fatal case was reported in a 17-year-old athlete due to excessive use of topical muscle-pain relief products.[1]
-
Symptoms of Toxicity: Early signs of salicylate poisoning include nausea, vomiting, tinnitus (ringing in the ears), hyperventilation, dizziness, and headache.[3][19][20] Severe toxicity can progress to confusion, seizures, hyperthermia, metabolic acidosis, coma, and cardiorespiratory arrest.[19][20]
Table 3: Toxicological Data for this compound
| Parameter | Value / Description | Reference |
|---|---|---|
| Toxicity upon Ingestion | High; potentially fatal, especially in children. | [1][19] |
| Potentially Toxic Dose (Ingestion) | >150 mg/kg body weight. | [1] |
| Lowest Published Lethal Dose (Human Adult) | 101 mg/kg body weight. | [1] |
| Fatal Dose in Small Children | As low as 4 mL. | [1] |
| Symptoms of Mild Toxicity | Nausea, vomiting, tinnitus, dizziness, headache. | [19][20] |
| Symptoms of Severe Toxicity | Seizures, hyperthermia, metabolic acidosis, coma. |[20] |
Key Experimental Protocols
In Vitro Drug Release Assay
This protocol is designed to evaluate the release of this compound from a topical formulation (e.g., ointment, cream, or gel) through a synthetic membrane.
-
Objective: To quantify the rate and extent of this compound release from its vehicle over time.[21]
-
Methodology:
-
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) is impregnated with a lipid like isopropyl myristate (IPM) to simulate the lipophilic nature of the stratum corneum.[22]
-
Franz Diffusion Cell Setup: A Franz diffusion cell is used. The prepared membrane is mounted between the donor and receptor compartments.
-
Receptor Medium: The receptor compartment is filled with a suitable medium (e.g., a phosphate buffer with ethanol) to ensure sink conditions.[23] The medium is maintained at a constant temperature (e.g., 37°C) and stirred continuously.[23]
-
Sample Application: A precise amount of the this compound formulation is applied uniformly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment for analysis. The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.[23]
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its absorption maximum (approx. 306 nm).[23][24]
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time. The release kinetics can be analyzed using mathematical models like the Higuchi or Korsmeyer-Peppas models to understand the release mechanism.[23]
-
Caption: Experimental workflow for an in vitro drug release study.
In Vivo Anti-inflammatory and Anti-arthritic Assessment (Collagen-Induced Arthritis Model)
This protocol describes an animal model used to evaluate the therapeutic efficacy of this compound derivatives in treating rheumatoid arthritis.
-
Objective: To assess the ability of a test compound to suppress the inflammatory response and joint destruction in a mouse model of arthritis.[13]
-
Methodology:
-
Induction of Arthritis: Collagen-Induced Arthritis (CIA) is induced in mice (e.g., DBA/1 strain) by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster immunization is given after 21 days.
-
Treatment Protocol: Once arthritis is established (typically observed as paw swelling and redness), mice are randomly assigned to treatment groups: a vehicle control group, a positive control group (e.g., indomethacin), and groups receiving various doses of the test compound (e.g., this compound lactoside, MSL).[13] Treatment is administered daily via a suitable route (e.g., oral gavage).
-
Clinical Assessment: Animals are monitored regularly for clinical signs of arthritis. Arthritis severity is scored based on the degree of erythema and swelling in each paw. Paw thickness is measured using calipers.[13]
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their hind paws are collected. The joints are fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of synovial inflammation, pannus formation, and cartilage/bone erosion.[13]
-
Biochemical Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[13][25] Tissue homogenates from the joints can also be analyzed for inflammatory mediators.
-
Data Analysis: Statistical analysis is performed to compare the arthritis scores, paw thickness, histological damage, and cytokine levels between the treatment and control groups.
-
Table 4: Efficacy Data from a Real-World Study of a Compound this compound Liniment
| Parameter | Result | Reference |
|---|---|---|
| Study Population (Completed) | 3,515 subjects with topical pain | [26][27] |
| Mean Pain Score (Baseline) | 5.33 (on a Visual Analog Scale) | [26][27] |
| Mean Pain Score (Day 7 ± 1) | 2.79 (p < 0.0001 vs. Baseline) | [26][27] |
| Mean Pain Relief Rate | 47.11% ± 23.13% | [26][27] |
| Overall Efficacy Rate | 78.31% of subjects experienced effective pain relief |[26][27] |
Conclusion
This compound is a well-established topical agent with potent analgesic and anti-inflammatory properties. Its efficacy stems from a multifaceted mechanism of action that includes counter-irritation, vasodilation, modulation of sensory TRP channels, and, most critically, its role as a pro-drug for the COX inhibitor salicylic acid.[3] While its pharmacokinetic profile allows for effective local action with limited systemic exposure under normal use, its high potential for toxicity upon ingestion or overuse necessitates careful handling and adherence to dosing guidelines.[1][7] For drug development professionals, this compound remains a valuable molecule, and understanding its detailed pharmacological profile is crucial for optimizing its therapeutic benefits and ensuring patient safety in current and future formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. fda.gov [fda.gov]
- 10. This compound and Menthol Explained: Fast Pain Relief [rupahealth.com]
- 11. Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. Salicylate Toxicity from Ingestion and Continued Dermal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: Uses, Warnings, Side Effects, & More - GoodRx [goodrx.com]
- 18. byjus.com [byjus.com]
- 19. This compound overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. In vitro release studies of this compound from the ointment bases and the commercial dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Vehiculation of this compound from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of this compound-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Activity of this compound Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Safety and efficacy of compound this compound liniment for topical pain: A multicenter real-world study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Safety and efficacy of compound this compound liniment for topical pain: A multicenter real-world study in China [frontiersin.org]
Methyl Salicylate: A Volatile Mediator of Plant-to-Plant Communication and Systemic Acquired Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl salicylate (MeSA), a volatile organic compound known for its characteristic wintergreen scent, plays a pivotal role in plant biology, acting as a key signaling molecule in both intra- and inter-plant communication. This technical guide provides an in-depth exploration of the biosynthesis, transport, and perception of MeSA, with a particular focus on its function as an airborne signal for inducing systemic acquired resistance (SAR) against a broad spectrum of pathogens. We will detail the enzymatic machinery responsible for the conversion of salicylic acid (SA) to MeSA and its subsequent demodification back to SA in recipient tissues. Furthermore, this guide will present key quantitative data from seminal studies in a tabular format for comparative analysis, provide detailed experimental protocols for the investigation of MeSA signaling, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical plant defense mechanism and its potential applications.
Introduction
Plants, being sessile organisms, have evolved sophisticated chemical communication systems to respond to environmental cues and threats. Among these, volatile organic compounds (VOCs) serve as crucial messengers, facilitating communication between different parts of the same plant (intra-plant signaling) and between neighboring plants (inter-plant signaling). This compound (MeSA) has emerged as a central player in this chemical dialogue, particularly in the context of plant defense.
Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum immunity that is activated throughout a plant following an initial localized pathogen attack.[1] This response is characterized by the accumulation of the plant hormone salicylic acid (SA) and the induction of a battery of pathogenesis-related (PR) genes. While SA itself is a critical signaling molecule, its transport from the site of infection to distal tissues has been a subject of extensive research. Seminal studies have identified MeSA as a mobile form of SA, capable of long-distance transport through both the phloem and the air.[2][3][4]
This guide will delve into the molecular mechanisms underpinning MeSA-mediated plant-to-plant communication, providing a technical overview for researchers in plant biology and professionals in drug development who may leverage these pathways for novel crop protection strategies.
Biosynthesis and Metabolism of this compound
The interconversion between salicylic acid and this compound is a tightly regulated process, central to its function as a mobile signal.
From Salicylic Acid to this compound: The Role of SAMT
In response to pathogen attack or herbivory, plants upregulate the biosynthesis of salicylic acid. To generate a mobile signal, SA is methylated to form MeSA. This reaction is catalyzed by S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[5] SAMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA, producing MeSA and S-adenosyl-L-homocysteine (SAH).[6]
Conversion of this compound back to Salicylic Acid: The Function of SABP2
For the MeSA signal to be perceived in distal tissues or by neighboring plants, it must be converted back to its biologically active form, salicylic acid. This demethylation is carried out by salicylic acid-binding protein 2 (SABP2) , an esterase that hydrolyzes MeSA to SA and methanol.[2] SABP2 exhibits high affinity for SA, and its esterase activity is subject to product inhibition by SA, suggesting a feedback mechanism for regulating SA levels in the recipient tissue.[2]
Quantitative Data on this compound in Plant Defense
The following tables summarize key quantitative findings from studies on MeSA's role in plant defense, providing a basis for comparison and experimental design.
| Plant Species | Treatment | MeSA Emission/Accumulation | Reference |
| Nicotiana tabacum (Tobacco) | TMV Inoculation | 386 ng/g fresh weight (FW) in inoculated leaves | [1] |
| Nicotiana tabacum (Tobacco) | Pseudomonas syringae pv. phaseolicola | 1,126 ng/g FW in inoculated leaves | [1] |
| Nicotiana tabacum (Tobacco) | TMV Inoculation (temperature shift) | 2,318 ng/g FW in inoculated leaves | [1] |
| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola (virulent) | 240-500 ng/g FW/h emitted from inoculated leaves | [3] |
| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola (avirulent) | ~17-24 ng/g FW in inoculated leaves | [3] |
| Solanum lycopersicum (Tomato) | Manduca sexta herbivory (WT) | 1.9 µg/g FW in infested leaves | [7] |
| Solanum lycopersicum (Tomato) | Manduca sexta herbivory (SAMT-OE) | 4.2 µg/g FW in infested leaves | [7] |
| Table 1: Quantitative analysis of this compound levels in response to biotic stress. |
| Plant Species | Treatment | Effect | Reference |
| Nicotiana tabacum (Tobacco) | Exposure to gaseous MeSA | Induction of PR-1 gene expression | [1] |
| Arabidopsis thaliana | Inoculation with P. syringae in bsmt1 mutant (no MeSA production) | SAR still develops | [3] |
| Solanum lycopersicum (Tomato) | Exogenous MeSA application | Reduction of adult whitefly infestation from 78% to 8% | [5] |
| Nicotiana benthamiana | Aphid infestation | Wild-type plants repel aphids, while nac2 mutants (impaired MeSA production) are more attractive | [8] |
| Table 2: Effects of this compound on plant defense responses and herbivore interactions. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MeSA-mediated plant communication.
Collection and Quantification of Plant-Emitted this compound
Objective: To collect and quantify MeSA released from plant headspace following biotic or abiotic stress.
Materials:
-
Glass chambers or bags for enclosing plants
-
Volatile collection traps (e.g., tubes containing Super-Q or Tenax TA adsorbent)
-
Vacuum pump and flow meter
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., deuterated MeSA)
-
Solvents for elution (e.g., dichloromethane, hexane)
Protocol:
-
Enclose the plant or specific leaves in a glass chamber or bag.
-
Draw air from the chamber through a volatile collection trap using a vacuum pump at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-24 hours).
-
After collection, elute the trapped volatiles from the adsorbent using a suitable solvent.
-
Add a known amount of internal standard to the eluate.
-
Analyze the sample using GC-MS.
-
Example GC-MS parameters:
-
Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm)
-
Carrier gas: Helium at a flow rate of 1.3 mL/min
-
Temperature program: Initial temperature of 35°C, ramp to 180°C at 3°C/min, then to 230°C at 15°C/min and hold for 2 min.
-
MS detector: Electron impact ionization at 70 eV, mass range m/z 50–500.[9]
-
-
-
Quantify MeSA by comparing its peak area to that of the internal standard.
Assay for SABP2 this compound Esterase Activity
Objective: To determine the enzymatic activity of SABP2 in converting MeSA to SA.
Materials:
-
Purified SABP2 enzyme
-
This compound (MeSA)
-
Reaction buffer (e.g., 50 mM Bicine, pH 8.0, 0.05% Triton X-100)
-
S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)
-
Purified SA methyltransferase (SAMT)
-
Ethyl acetate
-
Scintillation counter
Protocol:
-
Incubate purified SABP2 with MeSA in the reaction buffer for 30 minutes at room temperature.
-
Inactivate the SABP2 enzyme by boiling the reaction mixture.
-
Add purified SAMT and [14C]SAM to the reaction mixture. This will convert the SA produced in the first step to [14C]MeSA.
-
Incubate for a further 30 minutes.
-
Extract the radiolabeled [14C]MeSA with ethyl acetate.
-
Measure the radioactivity of the ethyl acetate phase using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of SA produced by SABP2, and thus reflects its esterase activity.[2]
Plant-to-Plant Airborne Signaling Assay
Objective: To assess the ability of MeSA emitted from one plant to induce a defense response in a neighboring plant.
Materials:
-
Two separate, airtight chambers or containers.
-
"Emitter" plants (to be stressed to induce MeSA emission).
-
"Receiver" plants (to be exposed to the volatiles from the emitter plants).
-
Tubing to connect the chambers, allowing for air transfer.
-
A pump to control the direction and flow rate of air from the emitter to the receiver chamber.
Protocol:
-
Place the emitter plant in one chamber and the receiver plant in the other.
-
Connect the chambers with tubing, ensuring that air can flow from the emitter to the receiver chamber. Use a pump to maintain a gentle, constant airflow.
-
Induce stress in the emitter plant (e.g., by inoculating with a pathogen or through mechanical wounding).
-
As a control, use a separate setup with an unstressed emitter plant.
-
After a defined exposure period (e.g., 24-48 hours), harvest tissues from the receiver plant.
-
Analyze the receiver plant tissues for defense responses, such as:
-
Quantification of salicylic acid levels.
-
Measurement of PR gene expression (e.g., PR-1) using qRT-PCR.
-
Challenge with a pathogen to assess disease resistance.
-
Signaling Pathways of this compound in Plant Defense
Upon perception in a recipient plant, MeSA triggers a signaling cascade that culminates in the activation of defense responses.
-
Emission: A plant under attack (e.g., by a pathogen or herbivore) synthesizes salicylic acid.
-
Conversion and Release: SA is converted to the volatile MeSA by SAMT and released into the atmosphere.
-
Perception: MeSA is taken up by a neighboring plant, likely through the stomata.
-
Activation: Inside the recipient plant's cells, SABP2 converts MeSA back to SA.
-
Signal Transduction: The increase in intracellular SA concentration initiates a downstream signaling cascade. This involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, a key regulator of SA-mediated defense.
-
Gene Expression: The signaling cascade leads to the transcriptional activation of defense-related genes, including the hallmark PR-1 gene.
-
Systemic Acquired Resistance: The induction of these defense genes throughout the plant establishes a state of SAR, providing enhanced resistance to subsequent pathogen attacks.[10]
Conclusion and Future Perspectives
This compound is a multifaceted signaling molecule that is integral to plant defense. Its volatility allows for rapid communication both within and between plants, priming them for pathogen and herbivore attacks. The enzymatic machinery for MeSA biosynthesis and perception is well-characterized, providing a solid foundation for further research.
For drug development professionals, understanding the MeSA signaling pathway offers exciting opportunities. The development of compounds that mimic MeSA, or that modulate the activity of SAMT or SABP2, could lead to novel, environmentally friendly strategies for enhancing crop resistance. Furthermore, the use of MeSA as a volatile elicitor to prime crops for defense before a pathogen outbreak is a promising avenue for sustainable agriculture.
Future research should focus on elucidating the full spectrum of genes and proteins regulated by MeSA, identifying the precise mechanisms of its transport and uptake, and exploring its role in mediating interactions with other organisms, such as beneficial insects. A deeper understanding of these processes will be crucial for harnessing the full potential of MeSA in agricultural and biotechnological applications.
References
- 1. Endogenous this compound in Pathogen-Inoculated Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and biochemical studies identify tobacco SABP2 as a this compound esterase and implicate it in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airborne signalling by this compound in plant pathogen resistance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Outcomes of Concentration-Specific Interactions between Salicylate and Jasmonate Signaling Include Synergy, Antagonism, and Oxidative Stress Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound pre-treatment on the volatile profiles and key gene expressions in tomatoes stored at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Methyl Salicylate in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (MeSA), a volatile organic compound, is a key signaling molecule in plants, playing a crucial role in defense mechanisms against pathogens and herbivores.[1][2] Its involvement in systemic acquired resistance (SAR), a form of induced immunity, makes it a significant target for research in plant biology and the development of novel crop protection strategies.[3][4] Furthermore, MeSA is a naturally occurring compound with therapeutic properties, making its quantification in plant tissues relevant for drug development and pharmacology.[5] These application notes provide detailed protocols for the extraction and quantification of MeSA from plant tissues using common analytical techniques, summarize quantitative data from various studies, and illustrate the key signaling pathway and experimental workflows.
Data Presentation: Quantitative Levels of this compound in Plant Tissues
The concentration of this compound can vary significantly between plant species, tissues, and in response to biotic and abiotic stress. The following tables summarize reported endogenous levels of MeSA in different plant species under various conditions.
Table 1: Endogenous this compound Levels in Response to Pathogen Infection
| Plant Species | Tissue | Treatment | This compound Concentration (ng/g fresh weight) | Reference |
| Nicotiana tabacum (Tobacco) | Inoculated Leaves | Tobacco Mosaic Virus (TMV) | Increases significantly, paralleling salicylic acid increase | [6] |
| Nicotiana tabacum (Tobacco) | Upper, Non-inoculated Leaves | Tobacco Mosaic Virus (TMV) | Accumulation observed | [6] |
| Nicotiana tabacum (Tobacco) | Leaves | Pseudomonas syringae pv. phaseolicola | 1,126 (12h post-inoculation), decreased to 504 (18h post-inoculation) | [6] |
| Lycopersicon esculentum (Tomato) | Leaves | Tobacco Mosaic Virus (TMV) | > 2,000 | [7] |
| Arabidopsis thaliana | Systemic Leaves | Primary pathogen infection | Significantly more than wild-type in ugt71c3 knockout mutants | [3] |
Table 2: this compound Levels in Different Plant Species and Tissues
| Plant Species | Tissue | This compound Concentration | Reference |
| Stifftia chrysantha | Fruits | 85.75% of volatile fraction | [8] |
| Betula lenta (Black Birch) | Bark | High expression of SAMT gene, indicating high production | [5] |
| Betula alleghaniensis (Yellow Birch) | Bark | High expression of SAMT gene, indicating high production | [5] |
| Gaultheria procumbens (Wintergreen) | - | A primary source of natural this compound | [1] |
Experimental Protocols
Accurate quantification of this compound in plant tissues requires efficient extraction followed by sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Protocol 1: Extraction and Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This method is suitable for the analysis of volatile compounds like MeSA and requires minimal sample preparation and no organic solvents.[7]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
HS-SPME autosampler vials (20 mL) with caps
-
SPME fiber (e.g., 100 µm polydimethylsiloxane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]
-
Accurately weigh a specific amount of the powdered tissue (e.g., 0.1 - 0.5 g) and transfer it to a 20 mL HS-SPME vial.
-
Seal the vial tightly with a cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
After extraction, the SPME fiber is automatically inserted into the heated injection port of the GC for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing with an authentic standard. The characteristic ions for MeSA are typically m/z 152 (molecular ion), 120, and 92.
-
Quantify the amount of MeSA using a calibration curve prepared with standard solutions of this compound. The standard addition method can also be used for accurate quantification in complex matrices.[7]
-
Protocol 2: Extraction and Quantification of this compound using Solvent Extraction and HPLC
This protocol is adapted from methods for salicylic acid extraction and is suitable for less volatile or derivatized forms of MeSA.[9]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% acetone or methanol-chloroform 9:1 v/v)[9][10]
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a UV or photodiode array (PDA) detector
-
HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Extraction:
-
Harvest and freeze 0.5 g of plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Add 2 mL of extraction solvent to the powdered tissue, vortex thoroughly, and sonicate for 20 minutes.[9]
-
Centrifuge the mixture at 10,000 x g for 20 minutes.[9]
-
Collect the supernatant. Repeat the extraction with another 1 mL of the solvent and combine the supernatants.
-
-
Purification and Concentration:
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator until dryness.
-
Re-suspend the dried extract in a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).
-
Filter the re-suspended sample through a 0.45 µm membrane filter before injection into the HPLC system.[11]
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Quantification:
-
Identify this compound by comparing its retention time with that of a pure standard.
-
Quantify the concentration by constructing a calibration curve with a series of standard solutions of known concentrations.
-
Mandatory Visualizations
This compound Signaling in Systemic Acquired Resistance (SAR)
Caption: this compound signaling pathway in plant Systemic Acquired Resistance.
General Experimental Workflow for MeSA Quantification
Caption: General workflow for the quantification of this compound in plant tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of this compound in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Extent to Which this compound Is Required for Signaling Systemic Acquired Resistance Is Dependent on Exposure to Light after Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and analysis of key genes involved in this compound biosynthesis in different birch species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous this compound in Pathogen-Inoculated Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. aimspress.com [aimspress.com]
Application Notes and Protocols: Methyl Salicylate in Pest Management Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (MeSA), a naturally occurring volatile organic compound, is a key signaling molecule in plant defense.[1][2] Its application in pest management is a growing area of research, offering a promising alternative and supplement to conventional pesticides. MeSA functions through multiple modes of action, including inducing plant defense responses, attracting natural enemies of pests, repelling herbivores, and in some cases, exhibiting direct pesticidal properties.[3][4][5][6] These application notes provide a comprehensive overview of the use of MeSA in integrated pest management (IPM) strategies, complete with quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from various studies on the effectiveness of this compound in different pest management contexts.
Table 1: Attraction of Natural Enemies
| Crop | Target Natural Enemy | MeSA Formulation/Lure | Application Rate | Observed Effect | Reference |
| Cranberry | Hoverflies, Lady Beetles, Predatory Mites | PredaLure | - | Increased captures on sticky traps; doubled predation of Ostrinia nubilalis eggs.[7] | [7] |
| Soybean | Syrphid Flies, Green Lacewings | Lures | - | Significantly greater numbers caught on traps adjacent to the lure.[8] | [8][9] |
| Spruce (ornamental) | Aphid Parasitoids (Pseudopraon sp.) | Lures | - | More aphid parasitoids observed.[10] | [10] |
| Red Maple (ornamental) | Predatory Lady Beetles, Rove Beetles, Parasitic Wasps | Lures | - | Increased numbers of various predators and parasitoids.[10] | [10] |
| Grapes | Chrysopa nigricornis, Hemerobius sp., Deraeocoris brevis, Stethorus punctum picipes, Orius tristicolor | Controlled-release dispensers | - | Significantly greater numbers captured on sticky cards.[11] | [11] |
| Hops | Stethorus punctum picipes, Orius tristicolor | Controlled-release plastic sachets (98% MeSA) | 180-448 sachets/ha | Four times as many S. punctum picipes and six times as many O. tristicolor sampled.[11][12] | [11][12] |
Table 2: Repellency and Direct Effects on Pests
| Crop | Target Pest | MeSA Formulation | Concentration/Application Rate | Observed Effect | Reference |
| Brassica | Peach Potato Aphid (Myzus persicae) | Spray | 75 mg/L | 27% aphid mortality after 96h.[3] | [3] |
| Brassica | Peach Potato Aphid (Myzus persicae) | Spray | 100 mg/L | 41% aphid mortality after 96h.[3] | [3] |
| Spruce (ornamental) | Aphids (Mindarus obliquus) | Lures | - | Fewer aphids on shoot tips and less shoot tip damage.[10] | [10] |
| Red Maple (ornamental) | Thrips | Lures | - | Fewer pest thrips captured.[10] | [10] |
| Hops | Spider Mites | Controlled-release dispensers | - | Dramatic reduction in spider mite numbers.[11] | [11] |
| Tomato | Hornworm larvae (Manduca sexta) | Lures | - | MeSA-exposed plants were more resistant to insects.[5] | [5] |
| Artificial Diet | Helicoverpa zea larvae | Diet supplement | 1.75 mM | Slowed larval growth.[1] | [1] |
Experimental Protocols
Protocol 1: Field Evaluation of MeSA Lures for Attraction of Natural Enemies
This protocol is a generalized procedure based on methodologies described in studies conducted in cranberry, soybean, and ornamental crops.[7][8][10]
Objective: To assess the efficacy of this compound lures in attracting beneficial insects in an agricultural or ornamental setting.
Materials:
-
This compound lures (e.g., PredaLure).
-
Sticky traps (yellow or blue, depending on target insects).
-
Stakes or posts for deploying traps and lures.
-
Field plots within the target crop.
-
Microscope for identifying and counting trapped insects.
-
Data collection sheets.
Methodology:
-
Experimental Design: Establish multiple experimental blocks, each containing a treatment plot (with MeSA lures) and a control plot (without lures). Plots should be of a standardized size and separated by a sufficient distance to avoid interference.
-
Lure and Trap Deployment:
-
In the treatment plots, deploy MeSA lures according to the manufacturer's instructions.
-
Place sticky traps at standardized locations within both treatment and control plots. For example, place one trap adjacent to the lure and another at a set distance (e.g., 1.5 m) away.[8]
-
Mount traps on stakes at a consistent height, typically within the plant canopy.
-
-
Data Collection:
-
Collect and replace sticky traps at regular intervals (e.g., weekly) throughout the experimental period.
-
In the laboratory, identify and count the number of target natural enemies and pest insects on each trap using a microscope.
-
-
Data Analysis:
-
Calculate the average number of each insect species captured per trap per collection date for both treatment and control plots.
-
Use appropriate statistical methods (e.g., t-test or ANOVA) to determine if there are significant differences in the abundance of natural enemies and pests between the MeSA-treated and control plots.
-
Protocol 2: Evaluation of MeSA Spray for Plant Defense Induction and Pest Repellency
This protocol is based on a study evaluating the effect of MeSA on Myzus persicae on Brassica plants.[3]
Objective: To determine the effect of exogenous application of this compound on plant defense and the behavior and mortality of herbivorous insects.
Materials:
-
This compound.
-
Blank formulation (solvent and emulsifiers without MeSA).
-
Spray bottles.
-
Potted plants of the target species (e.g., Brassica rapa).
-
A culture of the target pest insect (e.g., Myzus persicae).
-
Enclosures or cages for insect bioassays.
-
Growth chambers or greenhouse with controlled environmental conditions.
Methodology:
-
Preparation of MeSA Solutions:
-
Prepare different concentrations of MeSA spray solutions (e.g., 75 mg/L and 100 mg/L).[3]
-
Prepare a blank formulation to serve as a control.
-
-
Plant Treatment:
-
Randomly assign plants to different treatment groups (control, MeSA 75 mg/L, MeSA 100 mg/L).
-
Spray each plant with its assigned solution until runoff. A typical application might be three trigger pulls from a distance of 30 cm.[3]
-
Keep treated and control plants in separate compartments to prevent cross-contamination.[3]
-
Allow the plants to dry for a specified period (e.g., 24 hours) before introducing insects.[3]
-
-
Insect Bioassay:
-
Place a known number of adult insects (e.g., 10 aphids) on a leaf of each treated and control plant.
-
Cover the plants with enclosures to contain the insects.
-
Monitor insect survival and behavior at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
-
Data Analysis:
-
Calculate the percentage of insect mortality for each treatment at each time point.
-
Analyze the data using statistical methods to determine the effect of MeSA concentration on insect survival.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Role in Plant Defense and Pest Management
Caption: Modes of action of this compound in pest management.
Diagram 2: Experimental Workflow for Field Evaluation of MeSA Lures
Caption: Workflow for assessing MeSA lure effectiveness in the field.
Diagram 3: Signaling Pathway for MeSA-Induced Plant Defense
Caption: Simplified signaling pathway of MeSA-induced systemic acquired resistance.
Conclusion
This compound demonstrates significant potential as a multi-faceted tool in integrated pest management. Its ability to enhance biological control by attracting natural enemies, directly repel pests, and induce plant defenses makes it a valuable component for sustainable agriculture.[3][5][7][13] Further research is needed to optimize application rates, timing, and formulations for specific crop-pest systems to maximize its efficacy and reliability as an IPM tool.[12] The protocols and data presented here provide a foundation for researchers and professionals to design and implement studies evaluating the practical application of this compound in various pest management scenarios.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exogenous Application of this compound Induces Defence in Brassica against Peach Potato Aphid Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aphid-repellent, ladybug-attraction activities, and binding mechanism of this compound derivatives containing geraniol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnivore Attractant or Plant Elicitor? Multifunctional Roles of this compound Lures in Tomato Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comixmennigeria.com.ng [comixmennigeria.com.ng]
- 7. This compound Increases Attraction and Function of Beneficial Arthropods in Cranberries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attracts natural enemies and reduces populations of soybean aphids (Hemiptera: Aphididae) in soybean agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound Can Benefit Ornamental Pest Control, and Does Not Alter Per Capita Predator Consumption at Close-Range [frontiersin.org]
- 11. Field-testing of this compound for recruitment and retention of beneficial insects in grapes and hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. 5 Key Industrial Applications of this compound [krishnachemicals.in]
Application Notes and Protocols for the Use of Methyl Salicylate as a Chemical Warfare Agent Simulant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl salicylate (MeS), commonly known as oil of wintergreen, is an organic ester naturally produced by many plant species. Due to its physicochemical properties, which are similar to those of the chemical warfare agent (CWA) sulfur mustard (HD), and its relatively low toxicity, this compound is widely used as a safe and effective simulant in research and development.[1][2][3][4] Its primary applications are in the evaluation of decontamination procedures and the testing of personal protective equipment (PPE).[1][5] This document provides detailed application notes and experimental protocols for its use in these contexts.
Application Note 1: Evaluation of Decontamination Efficacy
This compound is an ideal simulant for sulfur mustard in studies assessing the effectiveness of skin decontamination protocols. Its similarity in persistence, volatility, and water solubility to sulfur mustard allows for realistic testing scenarios, including human volunteer trials.[1] The safety of its topical use in humans is well-established, and its metabolism to salicylic acid allows for easy monitoring of systemic absorption through biological samples like blood or urine.[2][6]
Data Presentation: Physicochemical Properties
The suitability of this compound as a simulant for sulfur mustard is based on the comparison of their physical and chemical properties.
| Property | This compound (MeS) | Sulfur Mustard (HD) | Reference |
| Molecular Weight ( g/mol ) | 152.15 | 159.08 | [2] |
| Vapor Pressure (mmHg at 20°C) | 0.04 | 0.07 | [7][8] |
| Water Solubility (g/L at 20°C) | 0.7 | 0.9 | [1] |
| logKow (Octanol/Water Partition) | 2.55 | 2.41 | [7] |
Experimental Protocol: In-Vivo Skin Decontamination Study
This protocol is adapted from studies evaluating improvised and interim decontamination procedures on human volunteers.[6][9]
Objective: To quantify the efficacy of a decontamination protocol in removing this compound from the skin.
Materials:
-
This compound (MeS) simulant solution (e.g., MeS in vegetable oil with a fluorophore for visualization).
-
Decontamination materials (e.g., absorbent materials for dry decontamination, water source for wet decontamination).
-
Skin sampling supplies (e.g., tape strips).
-
Analytical instrumentation: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for MeS quantification, UV imaging system for fluorophore detection.
-
Urine collection containers.
-
Personal protective equipment for researchers.
Methodology:
-
Volunteer Preparation: Recruit healthy volunteers and obtain informed consent. Demarcate specific application sites on the skin (e.g., shoulders, arms, legs).
-
Simulant Application: Apply a precise volume (e.g., 10 µL) of the MeS simulant solution to the demarcated areas.
-
Contamination Period: Allow the simulant to remain on the skin for a defined period (e.g., 5-10 minutes) to simulate exposure before decontamination.
-
Decontamination Procedure:
-
Control Group: No decontamination is performed.
-
Test Groups: Volunteers perform one of the decontamination protocols being evaluated (e.g., improvised dry wipe, improvised wet wash, interim shower). The procedure should be standardized in terms of duration and technique.
-
-
Post-Decontamination Sampling:
-
Skin Sampling: At a fixed time point after simulant application (e.g., 30 minutes), collect skin samples from the application sites using a standardized tape-stripping method.
-
Urine Sampling: Collect urine samples from volunteers for a specified period (e.g., 8 hours) post-application to assess systemic absorption.
-
-
Quantification:
-
Extract MeS from the tape strips using a suitable solvent.
-
Analyze the extracts using GC-MS/MS to determine the mass of MeS remaining on the skin.
-
Analyze urine samples for MeS and its metabolites.
-
Use UV imaging to qualitatively or semi-quantitatively assess the area of remaining fluorescent simulant.
-
-
Data Analysis: Calculate the percentage of simulant removed for each decontamination protocol compared to the no-decontamination control. Statistically compare the efficacy of different protocols.
Data Presentation: Decontamination Efficacy Data
The following table summarizes results from a study evaluating various skin decontamination products against this compound on porcine skin.
| Decontamination Product | Mean % of Dose Retained on Skin (24h) | Reference |
| Fuller's Earth | 83% | [10] |
| Fast-Act® | 80% | [10] |
| Novel Polymer (Itaconic Acid based) | 79% | [10] |
| Medical Moist-Free Wipes | Enhanced Absorption | [10] |
| Normal Baby Wipes | Enhanced Absorption | [10] |
| Diphotérine™ | Enhanced Absorption | [10] |
Note: In this study, higher retention on the skin by the decontaminant indicates better performance, as it prevents percutaneous absorption.
Visualization: Decontamination Experimental Workflow
Caption: Workflow for an in-vivo skin decontamination study using this compound.
Application Note 2: Permeation Testing of Personal Protective Equipment (PPE)
This compound is used to test the resistance of protective materials to chemical permeation.[5][11] Standardized tests, such as ASTM F739, measure the breakthrough time and permeation rate of chemicals through materials used in gloves, suits, and other PPE.[12] This testing is crucial for certifying the safety and efficacy of equipment intended for use in hazardous chemical environments.
Experimental Protocol: Material Permeation Testing (ASTM F739 Method)
Objective: To determine the normalized breakthrough time (NBT) and steady-state permeation rate of this compound through a protective material.
Materials:
-
Permeation test cell (e.g., glass or stainless steel cell with two chambers).
-
Swatch of the protective material to be tested.
-
Challenge chemical: Neat this compound.
-
Collection medium: Gas or liquid appropriate for capturing permeated MeS.
-
Analytical instrument: Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID).
-
Temperature-controlled environment.
Methodology:
-
Cell Assembly: Secure the swatch of the protective material between the two chambers of the permeation cell, creating a seal.
-
Challenge Phase: Introduce this compound into the "challenge" chamber, bringing it into contact with the outer surface of the material.
-
Sampling Phase: Continuously pass a collection medium (e.g., nitrogen gas) through the "sampling" chamber, which is in contact with the inner surface of the material.
-
Detection and Measurement:
-
Direct the outflow from the sampling chamber to the analytical instrument (GC).
-
Continuously monitor for the presence of this compound in the collection medium.
-
Record the time of initial detection.
-
-
Data Collection: Continue the test for a standard duration (e.g., 480 minutes), recording the concentration of this compound in the collection medium over time.
-
Data Analysis:
-
Plot the permeation rate (μg/cm²/min) versus time.
-
Normalized Breakthrough Time (NBT): Determine the time at which the permeation rate reaches a standardized level (e.g., 0.1 μg/cm²/min for ASTM F739 or 1.0 μg/cm²/min for EN 16523-1).[12][13]
-
Steady-State Permeation Rate: Determine the constant rate of permeation that occurs after the initial breakthrough period.
-
Data Presentation: Permeation Data for this compound
The following table provides example permeation data for this compound against a specific material.
| Material | Normalized Breakthrough Time (minutes) | Steady-State Permeation Rate (μg/cm²/min) | Reference |
| Tychem® BR/LV | 220 | > 0.1 | [12] |
| Tychem® CPF 3 | 226 | > 0.1 | [12] |
Visualization: Chemical Permeation Process
Caption: The three stages of chemical permeation through a protective material.
Application Note 3: Reactive Simulant for Hypochlorite Decontamination
While often used as an inert physical simulant, this compound can also function as a reactive simulant for specific decontamination scenarios.[5][11] Studies have shown that MeS reacts with sodium hypochlorite, a common ingredient in chlorine-based decontaminants. This reactivity can be used to assess the effectiveness of decontaminant coverage and action, mimicking the stoichiometric decomposition of sulfur mustard under similar conditions.[5][14]
Reaction Mechanism
The reaction involves the chlorination of the aromatic ring of this compound, occurring at the ortho and para positions relative to the hydroxyl group. This produces methyl 3-chlorosalicylate and methyl 5-chlorosalicylate, as well as the disubstituted product, 3,5-dichloromethylsalicylate.[5] The reaction is pH-dependent, with yields declining rapidly below pH 11.[5]
Experimental Protocol: Evaluating Reactivity with Hypochlorite
Objective: To qualitatively and quantitatively assess the reaction between this compound and a sodium hypochlorite solution.
Materials:
-
This compound.
-
Sodium hypochlorite solution of known concentration.
-
pH buffer solutions.
-
Reaction vessel (e.g., temperature-controlled beaker).
-
Textile substrates (e.g., cotton, nylon-cotton blend).
-
Analytical instrument: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quenching agent (e.g., sodium thiosulfate).
Methodology:
-
Reaction Setup (Liquid Phase):
-
In a temperature-controlled vessel, combine this compound with the sodium hypochlorite solution.
-
Vary experimental parameters such as stoichiometry (MeS:NaOCl ratio), temperature (e.g., 0°C vs. 40°C), and pH (using buffers).
-
-
Reaction on Substrate (Fabric):
-
Apply a known amount of this compound to a swatch of textile.
-
Apply the hypochlorite solution to the contaminated fabric.
-
Allow the reaction to proceed for a set duration.
-
-
Sample Collection and Quenching:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction by adding a reducing agent like sodium thiosulfate to consume excess hypochlorite.
-
For fabric tests, extract the reaction products from the textile using a suitable solvent.
-
-
Analysis:
-
Analyze the quenched samples using GC-MS or HPLC to identify and quantify the parent this compound and its chlorinated products.
-
-
Data Interpretation: Determine the reaction rate and product distribution as a function of the varied experimental parameters. Assess the extent of reaction to infer the effectiveness of the decontaminant.
Visualization: this compound Chlorination Pathway
Caption: Reaction pathway for the chlorination of this compound by hypochlorite.
References
- 1. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound: a reactive chemical warfare agent surrogate to detect reaction with hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass casualty decontamination following a chemical incident: evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study | Emergency Medicine Journal [emj.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. emj.bmj.com [emj.bmj.com]
- 10. [PDF] Preliminary evaluation of military, commercial and novel skin decontamination products against a chemical warfare agent simulant (this compound) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ehss.syr.edu [ehss.syr.edu]
- 13. Resistance to permeation by chemicals - PPE resistance to permeation by chemicals - Blog - CTCgroupe.com [ctcgroupe.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Structural Elucidation of Synthesized Methyl Salicylate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For synthesized compounds like methyl salicylate, NMR provides unambiguous confirmation of the chemical structure by offering detailed information about the carbon-hydrogen framework. This document provides a comprehensive guide to utilizing ¹H and ¹³C NMR spectroscopy for the structural verification and purity assessment of synthesized this compound.
This compound (C₈H₈O₃), the methyl ester of salicylic acid, is known for its characteristic wintergreen scent and is used in various pharmaceutical and flavoring applications.[1] Its structure possesses several distinct proton and carbon environments, making it an excellent candidate for NMR analysis.
Predicted NMR Data for this compound
The structural confirmation of synthesized this compound relies on comparing the experimental NMR data with known chemical shifts and coupling constants. The following tables summarize the expected ¹H and ¹³C NMR data in a typical deuterated solvent like chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[2][3]
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show 6 distinct signals, corresponding to the different proton environments in the molecule.[3] The integrated signal intensities should correspond to the ratio of protons in each environment.[3]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -OH | ~10.74 | Singlet | - | 1H |
| H-6 | ~7.85 | Doublet of doublets | ~8.0, 1.5 | 1H |
| H-4 | ~7.43 | Triplet of doublets | ~8.0, 1.5 | 1H |
| H-3 | ~6.97 | Doublet | ~8.0 | 1H |
| H-5 | ~6.87 | Triplet | ~8.0 | 1H |
| -OCH₃ | ~3.93 | Singlet | - | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display 8 distinct signals, confirming the presence of 8 unique carbon environments in the molecule.[2]
| Assignment | Chemical Shift (δ) ppm |
| C=O (Ester) | ~170.5 |
| C-2 (C-OH) | ~161.5 |
| C-6 | ~135.5 |
| C-4 | ~130.0 |
| C-5 | ~124.0 |
| C-1 (C-COOCH₃) | ~118.5 |
| C-3 | ~117.5 |
| -OCH₃ | ~52.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) containing 0.03% TMS
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Protocol for a Liquid Sample (this compound):
-
Ensure the NMR tube is clean and dry.[5]
-
In a small, clean vial, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS.[6]
-
Add 1-2 drops of the synthesized liquid this compound to the solvent in the vial.
-
Gently mix the solution to ensure it is homogeneous.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. To remove any insoluble impurities, a small piece of Kimwipe can be used as a filter in the pipette.[5][7]
-
Ensure the sample height in the NMR tube meets the minimum requirement for the spectrometer, typically around 4-5 cm.[7]
-
Cap the NMR tube securely. Before placing it in the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Caption: Workflow for preparing a this compound NMR sample.
NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 20 ppm, centered around 5-6 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 240 ppm, centered around 100-120 ppm.
Structural Elucidation Workflow
The process of elucidating the structure of synthesized this compound from its NMR spectra follows a logical progression.
Caption: Logical workflow for NMR-based structural elucidation.
Interpretation Steps:
-
¹H NMR Spectrum Analysis:
-
Integration: Verify the integral ratios of the signals to match the number of protons in each unique environment of this compound (3H for -OCH₃, 1H for -OH, and four 1H signals for the aromatic protons).[3]
-
Chemical Shift: Confirm the presence of signals in the aromatic region (6.5-8.0 ppm), a singlet for the methyl ester group (~3.9 ppm), and a downfield singlet for the phenolic hydroxyl group (>10 ppm).[3][8]
-
Splitting Patterns: Analyze the multiplicity of the aromatic signals to determine the substitution pattern on the benzene ring. The characteristic doublet, triplet, triplet of doublets, and doublet of doublets confirms the 1,2-disubstituted pattern.[3][8]
-
-
¹³C NMR Spectrum Analysis:
-
Number of Signals: Count the number of resonances to ensure all 8 carbons are accounted for, indicating the purity of the sample.[2]
-
Chemical Shift: Identify the key carbon signals: the ester carbonyl carbon (~170 ppm), the carbon attached to the hydroxyl group (~161 ppm), the six aromatic carbons in their respective regions, and the methyl carbon of the ester (~52 ppm).[2][4]
-
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) can be employed to determine the purity of the synthesized this compound with high accuracy and precision.[9] This method relies on the principle that the signal intensity is directly proportional to the number of nuclei.[9]
Protocol for qNMR:
-
Select an Internal Standard: Choose a certified reference material (CRM) that has a signal in a region of the ¹H NMR spectrum that does not overlap with any of the this compound signals. Maleic acid or dimethyl sulfone are suitable examples.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all protons.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from this compound (e.g., the -OCH₃ singlet) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = internal standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. rssl.com [rssl.com]
Application Note: Determination of Methyl Salicylate Purity using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Methyl salicylate is a widely used active ingredient in topical analgesics and flavorings. Ensuring its purity is critical for product safety and efficacy. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity in raw materials and finished products. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Method Overview
The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a methanol and water mixture. Detection is performed using a UV detector, leveraging the chromophoric nature of this compound. This method allows for the separation of this compound from potential impurities and degradation products.
Data Presentation
A summary of typical chromatographic parameters and performance data from validated methods is presented below for easy reference and comparison.
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Stationary Phase | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) | [1] |
| Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm) | [2][3] | |
| Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm) | [4][5] | |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid | [1] |
| Acetonitrile:Water with 0.2% Triethylamine (pH 5 with acetic acid) (45:55, v/v) | [6] | |
| Acetonitrile:Water (50:50, v/v) | [7] | |
| Methanol:Water (65:35, v/v) | [4][5] | |
| Flow Rate | 1.0 mL/min | [1][4][5][6] |
| 0.7 mL/min | [2][3] | |
| 1.5 mL/min | [7] | |
| Injection Volume | 20 µL | [1] |
| 5 µL | [4][5] | |
| Detection Wavelength | 304 nm | [1][8] |
| 230 nm | [4][5] | |
| 268 nm | [7] | |
| 205 nm | [2][3] | |
| Column Temperature | 30 °C | [1] |
| 35 °C | [4][5] | |
| 25 °C | [2][3] | |
| Method Performance | ||
| Linearity Range | 25 - 175 µg/mL (R² = 0.9999) | [1] |
| 2.4 - 9.6 mg/mL (R² = 0.9998) | [6] | |
| 300 - 1500 µg/mL (R² = 0.9983) | [7] | |
| Recovery | 99.78 - 100.0% | [1][8] |
| 98.8 - 101.4% | [2] | |
| 100.4 - 100.8% | [7] | |
| Precision (RSD%) | < 2.0% (Intra-day and Inter-day) | [1][8] |
| < 0.23% | [2] | |
| < 2.0% | [7] | |
| Retention Time | ~5.82 min | [1] |
| ~3.86 min | [4][5] |
Experimental Protocol: HPLC Purity of this compound
This protocol provides a detailed procedure for determining the purity of this compound using HPLC.
1.0 Materials and Reagents
-
This compound Reference Standard (>99% purity) (Sigma-Aldrich or equivalent)[1]
-
Methanol (HPLC Grade)[1]
-
Water (HPLC Grade or Milli-Q)[1]
-
Acetic Acid (Analytical Grade)[1]
-
0.45 µm Membrane Filters[1]
2.0 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector[1]
-
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Sonicator
3.0 Chromatographic Conditions
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% Acetic Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 304 nm[1]
-
Run Time: Approximately 10 minutes
4.0 Preparation of Solutions
4.1 Mobile Phase Preparation
-
Carefully measure 650 mL of HPLC grade methanol and 350 mL of HPLC grade water.
-
Combine the solvents in a suitable container.
-
Add 10 mL of glacial acetic acid to the mixture.
-
Mix thoroughly and degas using a sonicator or an appropriate online degasser before use.
4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.[1]
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.[1]
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.[1]
4.3 Sample Solution Preparation
-
Accurately weigh a quantity of the this compound sample equivalent to approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Follow the same dilution procedure as for the standard solution to obtain a final theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[1]
5.0 System Suitability
Before sample analysis, perform at least five replicate injections of the standard solution to evaluate the system suitability. The following criteria should be met:
-
Tailing Factor (T): T ≤ 2.0[1]
-
Theoretical Plates (N): N > 2000
-
Relative Standard Deviation (RSD) of Peak Area: RSD ≤ 1.0%[1]
6.0 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
7.0 Calculation of Purity
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (AreaSample / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x PurityStandard
Where:
-
AreaSample = Peak area of this compound in the sample chromatogram
-
AreaStandard = Peak area of this compound in the standard chromatogram
-
ConcentrationStandard = Concentration of the this compound Reference Standard solution
-
ConcentrationSample = Theoretical concentration of the sample solution
-
PurityStandard = Purity of the this compound Reference Standard
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, this compound, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimspress.com [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. VALIDATED STABILITY INDICATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF this compound, CAMPHOR AND MENTHOL IN CREAM PREPARATIONS [journals.ekb.eg]
- 7. Development and Validation of RP-HPLC Method for Estimation of Winter green Oil in Pharmaceutical Formulation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. turkjps.org [turkjps.org]
Troubleshooting & Optimization
"troubleshooting precipitate formation during methyl salicylate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitate formation during the synthesis of methyl salicylate via Fischer esterification of salicylic acid and methanol.
Frequently Asked Questions (FAQs)
Q1: A white precipitate formed in my reaction flask after adding concentrated sulfuric acid. What is it and is this normal?
A1: The formation of a white precipitate upon addition of concentrated sulfuric acid is a common observation. There are two primary possibilities for this solid:
-
Unreacted Salicylic Acid: Salicylic acid has limited solubility in methanol, and the addition of sulfuric acid can further reduce its solubility, causing it to precipitate out before the reaction begins or if the reaction does not go to completion.
-
Polymerization of Salicylic Acid: Concentrated sulfuric acid is a strong dehydrating agent. Excess or highly concentrated acid can catalyze the polymerization of salicylic acid molecules to form salicylate esters (polymers), which are insoluble and appear as a white solid[1][2].
While some initial precipitation of salicylic acid might redissolve upon heating, the formation of a significant amount of polymer is undesirable and indicates non-optimal reaction conditions.
Q2: After refluxing and cooling, I added water to my reaction mixture and a large amount of white precipitate crashed out. What happened?
A2: This is most likely unreacted salicylic acid. The esterification reaction is reversible[3]. If the reaction has not reached completion, a significant amount of salicylic acid will remain. This compound is only slightly soluble in water, but salicylic acid is even less so[4][5]. Adding water to the reaction mixture decreases the solubility of the remaining salicylic acid, causing it to precipitate out of the solution[6][7][8]. This is a common step in the work-up to confirm the presence of unreacted starting material[9].
Q3: How can I prevent the precipitation of unreacted salicylic acid?
A3: To minimize the amount of unreacted salicylic acid, you need to drive the Fischer esterification equilibrium towards the product side. This can be achieved by:
-
Using Excess Methanol: Employing a molar excess of methanol shifts the equilibrium to favor the formation of this compound, according to Le Châtelier's principle[3][10][11].
-
Increasing Reaction Time: Ensure a sufficient reflux period (some protocols suggest 5-7 hours) to allow the reaction to proceed as close to completion as possible[9].
-
Adequate Temperature: Maintain a steady reflux temperature to ensure the reaction rate is optimal.
Q4: I have a precipitate. How do I proceed with isolating my this compound product?
A4: The purification process is designed to separate this compound from unreacted salicylic acid and other byproducts. A typical work-up involves:
-
Extraction with an Organic Solvent: Add an organic solvent in which this compound is soluble, such as dichloromethane (CH₂Cl₂) or diethyl ether[1][9][12]. This will dissolve your desired product.
-
Washing with Sodium Bicarbonate: Perform a liquid-liquid extraction by washing the organic layer with a 5-10% sodium bicarbonate (NaHCO₃) solution. This basic solution will react with the acidic unreacted salicylic acid to form sodium salicylate, which is soluble in the aqueous layer[6][9][12]. Any remaining sulfuric acid catalyst will also be neutralized.
-
Separation: The two immiscible layers (the organic layer containing this compound and the aqueous layer containing sodium salicylate) can then be separated using a separatory funnel.
-
Drying and Evaporation: The isolated organic layer should be dried with an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water, followed by removal of the solvent via distillation or rotary evaporation to yield the purified this compound[2][9].
Troubleshooting Guide
This guide addresses specific issues related to precipitate formation during this compound synthesis.
| Observation | Potential Cause(s) | Troubleshooting / Resolution Steps |
| White Precipitate Forms Immediately Upon H₂SO₄ Addition | 1. Polymerization of salicylic acid due to excess or overly concentrated H₂SO₄[2]. 2. Low solubility of salicylic acid in the initial reaction mixture. | 1. Add sulfuric acid slowly and with continuous stirring to dissipate heat. 2. Ensure the correct catalytic amount of H₂SO₄ is used. 3. Proceed with heating; the precipitate may dissolve as the reaction starts. |
| Solid Precipitate Remains After Reflux Period | 1. Incomplete reaction, leaving unreacted salicylic acid. 2. Formation of insoluble salicylic acid polymers/dimers[1]. | 1. Extend the reflux time to push the reaction further to completion. 2. Ensure the reflux temperature is maintained at the boiling point of methanol (~65 °C). 3. During work-up, use a sodium bicarbonate wash to remove the acidic precipitate[9]. |
| Precipitate Forms During Water Wash / Work-up | Unreacted salicylic acid precipitating from the aqueous solution due to its low water solubility[8]. | This is expected if the reaction was incomplete. Proceed with the standard purification protocol: 1. Dissolve the entire mixture in an organic solvent (e.g., dichloromethane). 2. Wash with sodium bicarbonate solution to separate the unreacted salicylic acid into the aqueous layer[9][12]. |
| Two Immiscible Layers Form, One is Solid/Oily | The lower, denser layer is likely your crude this compound product, while the upper aqueous layer contains water, excess methanol, and catalyst[6][10]. Precipitate may be present in either layer. | 1. Separate the layers using a separatory funnel. 2. Dissolve the organic layer/precipitate in a suitable solvent (e.g., dichloromethane) for further purification. 3. Wash the organic solution with water and sodium bicarbonate as per the standard protocol. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Salicylic Acid | 138.12 | 158 - 161 | 211 | 1.44 | 1.8 g/L (at 20°C)[13] |
| Methanol | 32.04 | -98 | 65 | 0.791 | Miscible[13] |
| This compound | 152.15 | -9 | 220 - 223 | 1.17 - 1.18 | Very slightly soluble[4] |
| Sulfuric Acid | 98.08 | 10 | ~290 | 1.84 | Soluble[13] |
Table 2: Solubility of Salicylic Acid in Methanol-Water Mixtures at 298.15 K (25°C)
| Mole Fraction Methanol | Molar Solubility of Salicylic Acid (mol/L) |
| 0.0 (Pure Water) | 0.0137 |
| ~0.2 | Increases significantly |
| ~0.4 | Continues to increase |
| ~0.6 | Continues to increase |
| ~0.8 | Continues to increase |
| 1.0 (Pure Methanol) | 2.56 |
| Data derived from qualitative and quantitative descriptions in search results[8][9]. This table illustrates the trend that as the concentration of methanol increases, the solubility of salicylic acid also increases significantly. |
Experimental Protocols
Key Experiment: Synthesis and Purification of this compound
This protocol is a synthesis of common laboratory procedures for Fischer esterification[2][9][11][12].
1. Reaction Setup: a. In a round-bottom flask, combine salicylic acid (e.g., 5.0 g) and a molar excess of methanol (e.g., 25 mL). b. Swirl the flask to dissolve as much of the salicylic acid as possible. c. Place the flask in an ice-water bath to cool. d. Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 mL) to the mixture while swirling. The acid should be added dropwise to control the exothermic reaction. e. Add a few boiling chips to the flask.
2. Reflux: a. Attach a reflux condenser to the round-bottom flask. b. Heat the mixture to a gentle boil using a heating mantle or water bath. c. Allow the mixture to reflux for at least 60-75 minutes. For higher yield, this can be extended up to 5-7 hours[9].
3. Isolation and Purification: a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel. c. Add ice-cold water (e.g., 50 mL) to the funnel. This may cause unreacted salicylic acid to precipitate. d. Add an organic solvent like dichloromethane (CH₂Cl₂) (e.g., 25 mL) to extract the this compound. e. Shake the funnel gently, venting frequently to release pressure. f. Allow the layers to separate. The denser organic layer containing this compound will be at the bottom. g. Drain the lower organic layer into a clean flask.
4. Washing: a. Return the organic layer to the separatory funnel. b. Add 5% sodium bicarbonate solution (e.g., 25 mL). Shake, vent, and separate the layers, collecting the organic layer. This step neutralizes remaining acids and removes unreacted salicylic acid[9][12]. Repeat this wash until no more CO₂ gas is evolved (fizzing stops). c. Wash the organic layer one final time with saturated sodium chloride solution (brine) to help remove dissolved water.
5. Drying and Solvent Removal: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to act as a drying agent. Swirl and let it sit for 10-15 minutes. c. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. d. Remove the dichloromethane solvent using a rotary evaporator or simple distillation to yield the final product, this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Precipitate```dot
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. quora.com [quora.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ivypanda.com [ivypanda.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. researchgate.net [researchgate.net]
- 13. ivypanda.com [ivypanda.com]
Technical Support Center: Purification of Crude Methyl Salicylate by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude methyl salicylate by distillation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the distillation of crude this compound.
Issue 1: Low Yield of Distilled this compound
Q: My distillation is complete, but the yield of purified this compound is significantly lower than expected. What are the possible causes and solutions?
A: Low yield can stem from several factors throughout the purification process. Here are the common causes and their respective solutions:
-
Incomplete Reaction: If the initial synthesis of this compound was incomplete, the starting crude product will have a lower concentration of the desired compound.
-
Losses During Work-up: Significant amounts of this compound can be lost during the extraction and washing steps prior to distillation. Emulsion formation can make phase separation difficult, leading to loss of the organic layer.
-
Solution: To break emulsions, try adding a saturated brine solution.[4] Minimize the number of transfer steps and ensure complete extraction from the aqueous layer.
-
-
Thermal Degradation: this compound can decompose at its atmospheric boiling point (around 222 °C).[4] Overheating during distillation can lead to product loss.[5]
-
Solution: Use vacuum distillation to lower the boiling point of this compound.[6] Ensure the heating mantle is set to an appropriate temperature and monitor the vapor temperature closely.
-
-
Leaks in the Distillation Apparatus: A leak in the system, especially under vacuum, can lead to inefficient distillation and loss of vapor.
-
Solution: Check all joints and connections for a proper seal before starting the distillation. Ensure glassware is free of cracks.[5]
-
Issue 2: Discolored or Impure Distillate
Q: The distilled this compound is not colorless; it has a yellow or brownish tint. What could be the cause, and how can I improve its purity?
A: A discolored distillate indicates the presence of impurities that have co-distilled with the this compound.
-
Thermal Decomposition: Overheating can cause decomposition of this compound or other high-boiling impurities, leading to colored products.[5]
-
Solution: Use vacuum distillation to reduce the required temperature.[6] Avoid excessive heating of the distillation flask.
-
-
Presence of High-Boiling Impurities: Impurities with boiling points close to that of this compound may co-distill. A common impurity from synthesis is 4-hydroxyisophthalic acid.[7]
-
Solution: Use fractional distillation to improve separation. A longer fractionating column or one with a more efficient packing material can enhance the separation of compounds with close boiling points.
-
-
Contamination from Starting Material: If the crude this compound was not properly washed, acidic or phenolic impurities could be carried over and react or decompose during distillation. Phenol is a possible impurity from the synthesis of salicylic acid.[7][8]
Issue 3: Bumping or Foaming in the Distillation Flask
Q: During distillation, the liquid in the boiling flask is bumping violently or foaming excessively. How can I prevent this?
A: Bumping and foaming are common issues in distillation that can lead to inaccurate temperature readings and contamination of the distillate.
-
Uneven Heating: Localized overheating of the liquid can cause sudden, violent boiling (bumping).
-
Solution: Use a heating mantle with a stirrer to ensure even heat distribution. Adding boiling chips or a magnetic stir bar to the distillation flask will promote smooth boiling.[2]
-
-
Presence of Surfactants or Impurities: Certain impurities can act as surfactants, leading to foaming.
-
Solution: Applying vacuum slowly can help minimize foaming.[9][10] In some cases, using a larger distillation flask can provide more space for the foam to dissipate.[9] Anti-foaming agents can be used, but they may contaminate the final product.[10] A foam brake can be installed between the flask and the condenser.[9]
-
Issue 4: Unexpected Precipitate Formation
Q: A white precipitate formed in my crude this compound before or during the initial stages of distillation. What is it and what should I do?
A: The formation of a precipitate usually indicates the presence of unreacted starting materials or the formation of salts.
-
Unreacted Salicylic Acid: If the crude this compound contains a significant amount of unreacted salicylic acid, it may precipitate out, especially if the solution is cooled.
-
Formation of Sodium Salicylate: If a basic solution (like NaOH) is used to wash the crude product and is not completely removed, it can react with this compound upon heating to form sodium salicylate, which may precipitate.[12][13]
-
Solution: After a base wash, ensure the organic layer is washed with water or brine to remove any residual base before proceeding to distillation.
-
Frequently Asked Questions (FAQs)
Q1: What type of distillation is best for purifying crude this compound?
A1: The choice of distillation method depends on the purity requirements and the scale of the operation.
-
Steam Distillation: This method is often used for extracting this compound from natural sources (as oil of wintergreen).[6] It is effective for separating volatile compounds from non-volatile materials.
-
Fractional Distillation at Atmospheric Pressure: This can be used if the crude product contains impurities with boiling points significantly different from this compound. However, due to the high boiling point of this compound (222 °C), there is a risk of thermal degradation.[4]
-
Vacuum Distillation: This is the most recommended method for purifying synthetic crude this compound.[6] By reducing the pressure, the boiling point of this compound is lowered, which minimizes the risk of decomposition and often results in a purer, colorless product.
Q2: What are the common impurities in crude this compound synthesized by Fischer esterification?
A2: The most common impurities include:
-
Excess methanol[1]
-
Sulfuric acid (catalyst)[1]
-
Phenol (an impurity from the industrial synthesis of salicylic acid)[7][8]
-
Dimethyl 4-hydroxyisophthalate (a byproduct of salicylic acid synthesis)[14]
Q3: How can I effectively remove unreacted salicylic acid and the acid catalyst before distillation?
A3: A liquid-liquid extraction work-up is crucial. The crude reaction mixture should be dissolved in a suitable organic solvent (like ether or dichloromethane) and washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.[1][4] The sodium bicarbonate wash will react with the acidic impurities (salicylic acid and sulfuric acid) to form their respective sodium salts, which are soluble in the aqueous layer and can be separated.[1]
Q4: At what temperature should I collect the this compound fraction during vacuum distillation?
A4: The boiling point of this compound is dependent on the pressure. It is essential to have a stable vacuum and monitor the vapor temperature. The table below provides approximate boiling points at different pressures.
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [15] |
| Boiling Point (atm) | 222 °C[16] |
| Density | 1.174 g/mL at 25 °C[16] |
| Solubility in Water | Very slightly soluble[16] |
Table 2: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1 | 54 |
| 15-20 | 112-117 |
Note: These values are approximate and may vary depending on the accuracy of the pressure measurement and the purity of the compound.
Experimental Protocols
Protocol 1: Pre-Distillation Work-up of Crude this compound
-
Transfer Reaction Mixture: After the synthesis reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Solvent Addition and Water Wash: Add a suitable organic solvent, such as diethyl ether or dichloromethane, to dissolve the crude product. Add an equal volume of cold water and shake the funnel gently to mix the layers, venting frequently. Allow the layers to separate and discard the aqueous layer.[1]
-
Bicarbonate Wash: Add a 5% sodium bicarbonate solution to the organic layer in the separatory funnel. Shake the funnel, venting frequently to release the pressure from the carbon dioxide gas that is formed.[1][4] Drain the aqueous layer. Repeat this wash until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water and break any emulsions.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator. The remaining oil is the crude this compound ready for distillation.[1]
Protocol 2: Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (ideally half-full with the crude this compound). Add a few boiling chips or a magnetic stir bar. Ensure all glass joints are properly sealed with vacuum grease.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Fraction Collection: The first fraction to distill will likely be any remaining solvent or low-boiling impurities. Once the vapor temperature stabilizes at the expected boiling point of this compound for the applied pressure, change the receiving flask to collect the pure product.
-
Completion: Continue distillation until most of the this compound has been collected and the temperature begins to drop or fluctuate. Stop the heating and allow the apparatus to cool completely before carefully releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. ivypanda.com [ivypanda.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. njhjchem.com [njhjchem.com]
- 6. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 7. phytochemia.com [phytochemia.com]
- 8. pharmacompass.com [pharmacompass.com]
- 9. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 10. labsup.net [labsup.net]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. health.ec.europa.eu [health.ec.europa.eu]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Methyl Salicylate Stability in Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guidance, and frequently asked questions regarding the instability and degradation of methyl salicylate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern in formulations?
This compound (oil of wintergreen) is an organic ester widely used in topical analgesics, flavorings, and fragrances for its characteristic scent and therapeutic properties.[1] Its stability is a critical concern because it is prone to degradation, primarily through hydrolysis. This degradation leads to a loss of potency (the amount of active ingredient), a diminished sensory experience (loss of the wintergreen aroma), and the formation of degradation products, principally salicylic acid and methanol.[2][3] These changes can compromise the product's efficacy, shelf-life, and overall quality.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathway for this compound in formulations is hydrolysis , which is the cleavage of the ester bond by reaction with water. This reaction is significantly accelerated in alkaline (high pH) conditions.[2][4] Other potential degradation routes include:
-
Transesterification: In the presence of other alcohols (like ethanol) and a catalyst, this compound can be converted into a different ester.
-
Photodegradation: Although generally stable under normal lighting, prolonged exposure to UV light can cause degradation.[5]
-
Oxidation: While less common in typical formulations, oxidative degradation can occur under certain stress conditions.[6]
Q3: What key factors influence the stability of this compound?
Several factors can accelerate the degradation of this compound:
-
pH: This is the most critical factor. This compound is significantly less stable in alkaline (basic) environments, where the rate of hydrolysis increases dramatically.[4]
-
Temperature: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis, leading to faster degradation.[7]
-
Presence of Water: As a reactant in hydrolysis, the availability of water in the formulation is crucial. Anhydrous or low-water formulations are generally more stable.
-
Excipients: Certain formulation ingredients can affect stability. For example, amino acids have been shown to accelerate hydrolysis in alkaline conditions.[8][9] Incompatibilities can also arise with iron salts, heavy metal salts, and strong bases.[10]
-
Light Exposure: Storage in containers that do not protect from light can potentially lead to photodegradation.[5][10]
Q4: How can I detect and quantify this compound degradation?
Degradation can be detected and quantified using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method can separate and quantify this compound from its degradation products, such as salicylic acid.[5][11]
-
Gas Chromatography (GC): GC can also be used for quantification, especially in ointment formulations.
-
Spectrophotometry (UV-Vis): This method can be used to monitor the concentration of this compound, often by tracking the absorbance peak around 304 nm.[5][8]
-
Physical Changes: Initial signs of degradation can include a loss of the characteristic wintergreen odor or changes in the formulation's physical properties like color or consistency.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.
Problem 1: Assay results show a significant and unexpected loss of this compound content over time.
Possible Causes:
-
Hydrolysis: The formulation's pH may be too high (alkaline), or there is excessive water activity.
-
Elevated Storage Temperature: The product may have been exposed to temperatures higher than recommended.
-
Excipient Incompatibility: An ingredient in the formulation may be reacting with the this compound.
-
Analytical Error: The loss may be an artifact of the sample preparation or analytical method.
Troubleshooting Steps:
-
Confirm the Degradation: Re-assay a freshly prepared sample and a retained stability sample to confirm the initial result.
-
Analyze for Degradants: Use a validated, stability-indicating HPLC method to check for the presence and quantity of salicylic acid. A corresponding increase in salicylic acid confirms hydrolysis.
-
Check Formulation pH: Measure the pH of the formulation. If it is neutral to alkaline, this is a likely cause of hydrolysis.
-
Review Storage Conditions: Verify the storage temperature and humidity records for the stability chambers.
-
Evaluate Excipients: Review the formulation for known incompatibilities, such as strong bases, iron salts, or other reactive species.[10]
Problem 2: The formulation is losing its characteristic "wintergreen" aroma.
Possible Causes:
-
Degradation: The this compound is degrading into salicylic acid, which is odorless. This is a primary indicator of chemical instability.
-
Volatility: Improper packaging may allow the volatile this compound to escape from the formulation over time.
Troubleshooting Steps:
-
Perform a Chemical Assay: Quantify the remaining this compound content using HPLC to determine if the loss of aroma corresponds to a loss of the active ingredient.
-
Inspect Packaging: Check the container integrity. Ensure seals are tight and the packaging material is appropriate (e.g., some plastics are not suitable for this compound).[7]
-
Review Formulation Base: In some bases, particularly very simple ones, the volatility may be higher. Consider formulation modifiers that can reduce vapor pressure.
Problem 3: I observe crystal formation or precipitation in my liquid/semi-solid formulation.
Possible Causes:
-
Salicylic Acid Precipitation: If this compound is hydrolyzing, the resulting salicylic acid may precipitate out if its concentration exceeds its solubility in the formulation.
-
Temperature-Related Solubility Issues: The solubility of this compound or other excipients may have been exceeded due to temperature fluctuations (e.g., "cold shock").
-
Excipient Interaction: An excipient may be interacting with this compound to form an insoluble complex.
Troubleshooting Steps:
-
Isolate and Identify the Precipitate: If possible, separate the crystals and analyze them (e.g., using HPLC, melting point, or spectroscopy) to confirm if they are salicylic acid.
-
Check for Hydrolysis: Assay the liquid portion of the sample for this compound and salicylic acid content.
-
Evaluate Solubility Profile: Review the solubility of all components in the formulation vehicle at the intended storage temperature.
-
Conduct Compatibility Studies: Perform simplified studies mixing this compound with individual excipients to screen for interactions that cause precipitation.
Data Presentation
Table 1: Effect of Storage Temperature on this compound Ointment Stability
This table summarizes the findings from a stability study on an extemporaneously prepared this compound ointment.
| Storage Condition | Degradation Kinetics | Calculated Shelf-Life (t90) | Conclusion |
| Room Temperature (25°C ± 5°C) | Zero-order | 131 days | Faster degradation occurs at higher temperatures.[7] |
| Refrigerated (2°C–8°C) | Zero-order | 176 days | Cool storage conditions significantly improve stability.[7] |
Table 2: Summary of Forced Degradation Study Results for this compound
Forced degradation studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Duration | Observation |
| Acid Hydrolysis (1 M HCl) | 24 hours | Major degradation observed with the appearance of an additional peak (salicylic acid).[5] |
| Base Hydrolysis (1 M NaOH) | 4 hours | No significant degradation observed in this specific study*.[5] |
| Heat | 60°C for 1 hour | No significant degradation observed.[5] |
| UV Light | 24 hours | No significant degradation observed.[5] |
*Note: While this specific forced degradation study showed minimal base-catalyzed degradation in 4 hours, long-term stability is highly sensitive to alkaline conditions.[4]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a typical method for quantifying this compound and separating it from its primary degradant, salicylic acid.
Objective: To determine the concentration of this compound in a formulation and assess its stability.
Materials & Equipment:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C8 or C18 reverse-phase column (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm)[5]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Phosphoric Acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
Chromatographic Conditions (Example): [5]
-
Mobile Phase: Methanol and water (e.g., 65:35 v/v), potentially with 1.0% acetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 304 nm (optimal for this compound)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards (e.g., 25-175 µg/mL) by diluting the stock solution with the mobile phase to generate a calibration curve.
-
-
Sample Preparation (for a cream/ointment):
-
Accurately weigh about 1.0 g of the formulation into a 100 mL volumetric flask.
-
Add a suitable solvent like methanol and heat gently on a water bath to dissolve/disperse the sample.
-
Cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Validate the method for specificity by performing forced degradation to ensure the salicylic acid peak is well-resolved from the this compound peak.[5]
-
Protocol 2: Conducting a Formulation Stability Study
Objective: To evaluate the chemical and physical stability of a this compound formulation over time under defined storage conditions.
Procedure:
-
Formulation & Packaging: Prepare a sufficient quantity of the final formulation and package it in the proposed commercial container-closure system.
-
Initial Analysis (Time Zero):
-
Conduct a full analysis on a representative sample of the batch.
-
Tests should include: Appearance, Odor, pH, Viscosity, and Assay for this compound content using a validated stability-indicating method (like Protocol 1).
-
-
Stability Storage:
-
Place the packaged samples into controlled environmental chambers.
-
Recommended conditions often include:
-
Long-Term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Refrigerated (if applicable): 5°C ± 3°C[7]
-
-
-
Timepoint Testing:
-
Pull samples from the chambers at predetermined timepoints (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).
-
At each timepoint, perform the same set of tests conducted at time zero.
-
-
Data Evaluation:
-
Tabulate the results for each test at each timepoint and storage condition.
-
Plot the assay of this compound vs. time.
-
Determine the degradation rate and calculate the shelf-life (the time it takes for the concentration to drop to 90% of its initial value, t90).[7]
-
Visualizations
References
- 1. us.vedaoils.com [us.vedaoils.com]
- 2. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 3. iosrjournals.org [iosrjournals.org]
- 4. This compound | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic study of this compound hydrolysis in the presence of amino acids [morressier.com]
- 9. Understanding this compound Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - CD Formulation [formulationbio.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Resolving Emulsion Formation During Methyl Salicylate Extraction
Welcome to the technical support center for resolving emulsion formation during methyl salicylate extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the liquid-liquid extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] During the extraction of this compound, emulsions typically form due to:
-
High concentrations of surfactant-like molecules: Samples, especially those derived from natural products, may contain compounds like phospholipids, free fatty acids, triglycerides, and proteins that can act as emulsifying agents.[1]
-
Vigorous agitation: Shaking the separatory funnel too aggressively can increase the surface area between the two liquid phases, promoting the formation of a stable emulsion.[1]
-
Similar densities of the two phases: When the organic and aqueous layers have similar densities, they are less likely to separate cleanly.
-
Presence of fine particulate matter: Finely divided solids can accumulate at the interface between the two liquids, stabilizing the emulsion.
Q2: How can I prevent emulsions from forming in the first place?
A2: Preventing emulsion formation is often easier than breaking one.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the agitation that can lead to emulsion formation.[1] This still provides sufficient surface area for the extraction to occur.
-
pH Adjustment of the Aqueous Phase: Before extraction, adjust the pH of your aqueous sample. This compound is an ester and can be hydrolyzed under strong acidic or basic conditions, so a neutral to slightly acidic or basic pH is often recommended. A patent for the preparation of this compound suggests washing the organic layer with a sodium carbonate solution to a pH of 8-9.[2]
-
Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction (LLE) that is less prone to emulsion formation.[3] In SLE, the aqueous sample is adsorbed onto an inert solid support (like diatomaceous earth), and the organic solvent is passed through this support to extract the analyte.[3][4][5]
Q3: What are the most common methods to break a pre-formed emulsion?
A3: If an emulsion has already formed, several physical and chemical methods can be employed to break it:
-
Physical Methods:
-
Time: Allowing the separatory funnel to stand undisturbed for a period can sometimes be sufficient for the emulsion to break on its own.[6]
-
Centrifugation: This is often the most effective mechanical method to break an emulsion. The centrifugal force accelerates the separation of the two phases.[7][8]
-
Filtration: Passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets.[1]
-
Temperature Modification: Gently warming the mixture can decrease the viscosity of the liquids and aid in phase separation. Conversely, cooling or even partially freezing the aqueous layer can also be effective.[9]
-
-
Chemical Methods:
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[10][11] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it and helps to force the separation of the two phases.[12][13]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[1]
-
pH Adjustment: Altering the pH of the aqueous layer can change the charge on the emulsifying agents, making them more soluble in one of the phases and thus breaking the emulsion.[9]
-
Troubleshooting Guide
This guide provides a step-by-step approach to resolving emulsions during your this compound extraction.
Problem: A stable emulsion has formed between the aqueous and organic layers.
Step 1: Initial Assessment and Simple Physical Methods
-
Wait: Allow the separatory funnel to stand undisturbed in a ring clamp for 10-20 minutes. Often, the emulsion will resolve on its own with time.
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can sometimes be enough to coalesce the dispersed droplets.
Step 2: Chemical Intervention - "Salting Out"
-
If the emulsion persists, add a small amount of saturated sodium chloride solution (brine). Start with a volume equivalent to 5-10% of the aqueous layer volume.
-
Gently swirl the separatory funnel to mix the brine with the aqueous phase.
-
Allow the funnel to stand and observe if the layers begin to separate. You can find a detailed protocol for this method in the "Experimental Protocols" section below.
Step 3: Mechanical Force - Centrifugation
-
If salting out is ineffective, transfer the entire mixture (or a portion of it) to centrifuge tubes.
-
Centrifuge the tubes. The optimal speed and time will depend on the stability of the emulsion and the equipment available. A good starting point is 3000-5000 rpm for 10-20 minutes.[7][8]
-
After centrifugation, the layers should be distinct. Carefully pipette the desired layer.
Step 4: Advanced Troubleshooting
-
pH Adjustment: If the emulsion is particularly stubborn, consider adjusting the pH of the aqueous layer. Add a dilute acid or base dropwise and gently mix. Be cautious with this method as extreme pH can potentially hydrolyze the this compound.
-
Solvent Addition: Add a small volume (1-5 mL) of a different organic solvent. For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexane or a more polar solvent like methanol (if it doesn't interfere with downstream processes) might help.[14]
-
Filtration: As a last resort, you can try filtering the entire mixture through a plug of glass wool or Celite in a funnel.[6] This can physically break up the emulsion, although it may result in some loss of product.
Data Presentation
Table 1: Illustrative Example of the Effect of Centrifugal Speed on Emulsion Breaking Time
| Centrifugal Speed (rpm) | Time to Break Emulsion (minutes) |
| 1000 | > 30 |
| 2000 | 25 |
| 3000 | 20 |
| 4000 | 18 |
| 5000 | 16 |
This data is adapted from a study on the extraction of metals from jet fuel and serves as an example of the general trend.[7]
Experimental Protocols
Protocol 1: Emulsion Breaking by "Salting Out"
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ring stand and clamp
Methodology:
-
Secure the separatory funnel in a ring clamp.
-
Carefully add a volume of saturated NaCl solution (brine) equivalent to approximately 10-20% of the volume of the aqueous layer to the separatory funnel.
-
Stopper the funnel and gently invert it 2-3 times to mix the brine with the aqueous phase. Do not shake vigorously.
-
Place the funnel back in the ring clamp and allow it to stand.
-
Observe the mixture. The emulsion should start to break, and a clearer interface between the aqueous and organic layers should become visible.
-
Once the layers have separated, you can proceed with draining the lower layer.
Protocol 2: Emulsion Breaking by Centrifugation
Objective: To use centrifugal force to accelerate the separation of the emulsified layers.
Materials:
-
Emulsified mixture
-
Centrifuge tubes of appropriate size and material
-
Centrifuge
-
Pipettes
Methodology:
-
Carefully transfer the emulsified mixture into one or more centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.
-
Place the tubes in the centrifuge.
-
Centrifuge the samples at a moderate speed, for example, 3000-5000 rpm, for 10-20 minutes.[7][8]
-
After the centrifugation is complete, carefully remove the tubes. You should observe two distinct liquid layers.
-
Carefully remove the desired layer using a pipette.
Visualizations
Troubleshooting Workflow for Emulsion Formation
Caption: A decision-making workflow for troubleshooting emulsion formation.
Experimental Workflow for "Salting Out"
Caption: Step-by-step experimental workflow for breaking an emulsion using the "salting out" technique.
Experimental Workflow for Centrifugation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CN105601512A - Efficient preparation method of this compound - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Supported Liquid Extraction (SLE) Techniques & Products | Phenomenex [phenomenex.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemedx.org [chemedx.org]
- 11. columbia.edu [columbia.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
"calibration curve issues in HPLC analysis of methyl salicylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of methyl salicylate, with a focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for this compound analysis?
A1: A common starting point for HPLC analysis of this compound involves a reversed-phase C8 or C18 column.[1][2][3] The mobile phase is often a mixture of methanol and water or acetonitrile and water, sometimes with the addition of an acid like acetic acid or phosphoric acid to improve peak shape.[1][2][3][4]
Q2: How do I prepare calibration standards for this compound?
A2: To prepare calibration standards, accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent, typically the mobile phase or a component of the mobile phase like methanol.[1] From this stock solution, a series of dilutions are made to cover the desired concentration range.[1][5] It is crucial to ensure the standard is fully dissolved and the dilutions are made accurately.
Q3: What is a good linearity (R²) value for a this compound calibration curve?
A3: A good coefficient of determination (R²) for a this compound calibration curve is typically ≥ 0.999.[1][6] This indicates a strong linear relationship between the concentration and the detector response.
Q4: What are the common causes of poor peak shape for this compound?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include issues with the column, such as degradation or contamination, an inappropriate mobile phase pH, or interactions between the analyte and active sites on the column packing.[1] Using a mobile phase with a suitable pH and ensuring proper column conditioning can help mitigate these issues.[1]
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can manifest as a curve that plateaus at high concentrations or has a non-proportional response at low concentrations.
Possible Causes and Solutions:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the response.
-
Inappropriate Concentration Range: The selected concentration range may extend beyond the linear range of the detector for this compound.
-
Analyte Adsorption: At low concentrations, this compound may adsorb to active sites in the HPLC system (e.g., column, tubing), leading to a non-linear response.[10]
-
Solution: Use a column with low silanol activity or add a competing agent to the mobile phase.[4] Ensure the system is well-passivated by injecting a high-concentration standard before starting the calibration.
-
-
Standard Preparation Error: Inaccurate dilutions, especially serial dilutions, can introduce non-linearity.[8]
-
Solution: Prepare fresh standards and consider individual dilutions from the stock solution for each concentration level.[8]
-
Issue 2: Poor Reproducibility of Calibration Standards
Poor reproducibility is characterized by significant variation in the peak areas of replicate injections of the same standard.
Possible Causes and Solutions:
-
Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variability.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance. Verify the injection volume accuracy.
-
-
Inconsistent Sample Preparation: Variability in the preparation of the standards can lead to inconsistent results.
-
Solution: Ensure that the standards are prepared consistently, with careful pipetting and thorough mixing.
-
-
System Instability: Fluctuations in pump pressure, column temperature, or detector lamp intensity can cause variations in peak area.
-
Solution: Allow the HPLC system to equilibrate fully before starting the analysis. Monitor the system pressure and temperature for any unusual fluctuations.
-
Issue 3: High Y-Intercept on the Calibration Curve
An ideal calibration curve should pass through the origin (0,0). A significant positive y-intercept indicates a response even when no analyte is present.
Possible Causes and Solutions:
-
Contamination: The blank solution (mobile phase) may be contaminated with this compound or an interfering compound.
-
Solution: Prepare a fresh blank solution using high-purity solvents. Check for carryover from previous injections by running multiple blank injections.
-
-
Co-eluting Impurity: A compound that co-elutes with this compound may be present in the reagents used to prepare the standards.
-
Solution: Analyze the blank and individual reagents to identify the source of the interference. A change in the chromatographic method (e.g., mobile phase composition, column) may be necessary to resolve the interfering peak.[11]
-
-
Incorrect Integration: The peak integration parameters may be set incorrectly, causing the baseline to be included in the peak area.
-
Solution: Review and optimize the peak integration parameters in the chromatography data software.
-
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.[1]
-
Dissolve the standard in HPLC-grade methanol and dilute to the mark. This results in a stock solution of approximately 1000 µg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase. For a concentration range of 25-175 µg/mL, the following dilutions can be made[1]:
-
2.5 mL of stock to 100 mL for 25 µg/mL
-
5.0 mL of stock to 100 mL for 50 µg/mL
-
7.5 mL of stock to 100 mL for 75 µg/mL
-
10.0 mL of stock to 100 mL for 100 µg/mL
-
12.5 mL of stock to 100 mL for 125 µg/mL
-
15.0 mL of stock to 100 mL for 150 µg/mL
-
17.5 mL of stock to 100 mL for 175 µg/mL
-
-
Filter the standards through a 0.45 µm syringe filter before injection.[5]
Protocol 2: HPLC Method for this compound
-
Column: C8, 4.6 mm x 150 mm, 5 µm particle size[5]
-
Mobile Phase: 65:35 (v/v) Methanol:Water[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 5 µL[5]
-
Column Temperature: 35 °C[5]
-
Detection Wavelength: 230 nm[5]
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1] | Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm)[5] | Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1] | Methanol:Water (65:35, v/v)[5] | Acetonitrile:Water with Phosphoric Acid (pH 3) (65:35, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 0.7 mL/min[3] |
| Detection Wavelength | 304 nm[1] | 230 nm[5] | 205 nm[3] |
| Column Temperature | 30 °C[1] | 35 °C[5] | 25 °C[3] |
Table 2: Example Calibration Curve Data and Acceptance Criteria
| Concentration (µg/mL) | Peak Area (Arbitrary Units) | Acceptance Criteria |
| 25 | 150234 | R² ≥ 0.999[1] |
| 50 | 301456 | Y-intercept should be minimal |
| 75 | 452345 | % RSD of response factors < 2% |
| 100 | 603456 | |
| 125 | 754321 | |
| 150 | 905678 | |
| 175 | 1056789 |
Visualizations
Caption: Experimental workflow for generating a calibration curve.
Caption: Troubleshooting workflow for a non-linear calibration curve.
References
- 1. turkjps.org [turkjps.org]
- 2. absb.journals.ekb.eg [absb.journals.ekb.eg]
- 3. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, this compound, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. aimspress.com [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of RP-HPLC Method for Estimation of Winter green Oil in Pharmaceutical Formulation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 10. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 11. LC condition to separate this compound and Methylparaben - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Methyl Salicylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of synthetic and natural methyl salicylate, supported by available experimental data. While chemically identical, the subtle differences in composition between the two forms, arising from their origins, may influence their biological efficacy.
Natural this compound is the primary component of wintergreen oil, extracted from the leaves of Gaultheria procumbens, and can constitute up to 99% of the oil. The remaining fraction consists of minor constituents such as terpenes, which may contribute to its biological activity. Synthetic this compound, on the other hand, is produced through the esterification of salicylic acid and is commercially available in high purity. However, it may contain trace impurities from the manufacturing process. This comparison aims to shed light on the nuances of their performance in various biological assays.
Quantitative Data Summary
Direct head-to-head comparative studies providing quantitative data on the biological activities of natural versus synthetic this compound are limited in the publicly available scientific literature. However, individual studies on natural wintergreen oil and synthetic this compound provide insights into their respective potencies. The following tables summarize available data from separate studies. It is crucial to note that variations in experimental conditions can affect the results, and therefore, direct comparisons should be made with caution.
Table 1: Anti-Inflammatory Activity
| Assay | Test Substance | Concentration | % Inhibition | Reference |
| Egg Albumin Denaturation | Wintergreen Oil | 500 µg/ml | 90.40% | [1] |
| Egg Albumin Denaturation | This compound Standard | Not Specified | Less than Wintergreen Oil | [1] |
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Enzyme | Test Substance | IC₅₀ | Reference |
| COX-2 | Synthetic this compound Gel | 0.4307 µg/mL | [2] |
| COX-1 | This compound 2-O-β-D-lactoside (Natural Derivative) | 22.7 µM | [3] |
| COX-2 | This compound 2-O-β-D-lactoside (Natural Derivative) | 5.58 µM | [3] |
Table 3: Antioxidant Activity
| Assay | Test Substance | IC₅₀ | Reference |
| DPPH Radical Scavenging | Wintergreen Oil | 94.67 µg/mL | [4] |
| DPPH Radical Scavenging | Vitamin C (Standard) | 14.9 µg/mL | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-Inflammatory Activity)
This widely used animal model assesses the anti-inflammatory properties of a compound by inducing localized inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test substance (natural or synthetic this compound, typically in a suitable vehicle) is administered orally or topically. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific period (e.g., 60 minutes) to allow for absorption of the test substance, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cyclooxygenase (COX) Enzyme Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection method for prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS).
-
Procedure:
-
The test compound (natural or synthetic this compound) is incubated with the COX enzyme (either COX-1 or COX-2) in a suitable buffer.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of PGE2 produced is quantified.
-
-
Data Analysis: The percentage inhibition of COX activity is calculated for various concentrations of the test compound. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay (In Vitro Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials: DPPH solution in methanol, test compound, and a spectrophotometer.
-
Procedure:
-
A solution of the test compound (natural or synthetic this compound) at various concentrations is added to a solution of DPPH in methanol.
-
The mixture is shaken and allowed to stand at room temperature in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing the biological activities of natural and synthetic this compound.
Caption: Signaling pathways modulated by this compound in inflammation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijsdr.org [ijsdr.org]
- 3. This compound lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Topical Methyl Salicylate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioequivalence of different topical formulations containing methyl salicylate, a widely used analgesic for musculoskeletal pain. Due to a lack of direct head-to-head comparative studies, this document synthesizes available data from various sources to offer insights into the relative performance of these formulations. The information is intended to aid researchers and drug development professionals in understanding the key parameters influencing the bioavailability of topical this compound.
Data Presentation: Pharmacokinetic Parameters
The systemic absorption of this compound from topical formulations is a critical factor in both its efficacy and safety. Upon skin penetration, this compound is rapidly hydrolyzed to salicylic acid. Therefore, pharmacokinetic studies often measure both this compound and its active metabolite, salicylic acid, in plasma.
The following tables summarize available pharmacokinetic data for different this compound formulations. It is crucial to note that these values are compiled from separate studies with different methodologies and subject populations, and therefore, direct comparisons should be made with caution. The absence of data for a specific formulation in a particular study is denoted by "N/A" (Not Available).
Table 1: In Vivo Pharmacokinetic Parameters of this compound Following Topical Application
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Study Population | Source(s) |
| Patch | 4 patches (10% this compound, 3% l-menthol) applied for 8 hours | 17.1 ± 15.6 (males)8.5 ± 4.5 (females) | ~1.4 | 88.8 ± 80.2 (males)44.1 ± 23.3 (females) | Healthy Adults (N=24) | [1] |
| Patch | 8 patches applied for 8 hours | 29.5 ± 10.5 | N/A | N/A | Healthy Adults (N=8) | [2] |
| Ointment | 5 g (12.5% this compound) twice daily for 4 days | N/A | N/A | N/A | Healthy Adults (N=12) | [1] |
| Cream | 6.7 g (15% this compound) ingested | N/A | N/A | Relative Bioavailability of 0.5 compared to oil of wintergreen | Healthy Adults (N=4) | [3] |
| Gel | N/A | N/A | N/A | N/A | N/A |
Note: Data for the cream formulation is based on an ingestion study to assess systemic toxicity and not topical application for bioequivalence.
Table 2: In Vivo Pharmacokinetic Parameters of Salicylic Acid (Metabolite) Following Topical this compound Application
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Study Population | Source(s) |
| Patch | 4 patches (10% this compound, 3% l-menthol) applied for 8 hours | 1300 ± 510 (males)1300 ± 1100 (females) | ~3.3 | 14800 ± 4900 (males)15500 ± 11400 (females) | Healthy Adults (N=24) | [1] |
| Ointment | 5 g (12.5% this compound) twice daily for 4 days | 2000 - 6000 (on day 4) | N/A | N/A | Healthy Adults (N=12) | [1] |
| Cream | N/A | N/A | N/A | N/A | N/A | |
| Gel | N/A | N/A | N/A | N/A | N/A |
Note: Cmax for the ointment was observed following the seventh application on day 4.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioequivalence studies. Below are synthesized protocols for key experiments based on regulatory guidance and published research.
In Vivo Pharmacokinetic Bioequivalence Study (Adapted from FDA Guidance for a this compound/Menthol Patch)
Objective: To compare the rate and extent of absorption of this compound and its metabolite, salicylic acid, from a test formulation against a reference formulation.
Study Design:
-
Design: Single-dose, two-treatment, two-period, crossover in vivo study.
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Treatment:
-
Test Product: Topical this compound formulation.
-
Reference Product: An approved topical this compound formulation.
-
-
Procedure:
-
Subjects are randomized to receive either the test or reference product in the first period.
-
The formulation is applied to a standardized area on the skin (e.g., back or thigh) and left for a specified duration (e.g., 8 hours for a patch).
-
Blood samples are collected at pre-dose and at multiple time points post-application (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours).
-
After a washout period of at least 7 days, subjects receive the alternate treatment in the second period.
-
Plasma samples are analyzed for this compound and salicylic acid concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated for both this compound and salicylic acid. If this compound cannot be reliably measured, bioequivalence may be assessed based on salicylic acid parameters.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80-125%.
In Vitro Skin Permeation Study (Synthesized from Published Methodologies)
Objective: To determine the rate and extent of this compound permeation through human skin from different topical formulations.
Apparatus: Franz-type diffusion cells.
Membrane: Excised human skin (e.g., from abdominoplasty) or porcine ear skin, dermatomed to a uniform thickness.
Procedure:
-
Skin membranes are mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred.
-
A finite dose of the test formulation (e.g., 5-10 mg/cm²) is applied evenly to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
The concentration of this compound and/or salicylic acid in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated. At the end of the study, the amount of drug retained in the skin is also determined.
Mechanism of Action and Signaling Pathway
This compound's analgesic effect is primarily attributed to its action as a counter-irritant. This involves the activation of specific ion channels on sensory neurons, leading to a cascade of events that ultimately modulates pain perception.
The primary molecular targets are the Transient Receptor Potential (TRP) channels, specifically TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) . These channels are expressed on nociceptive (pain-sensing) neurons.
Signaling Pathway of this compound-Induced Analgesia
Workflow for Bioequivalence Assessment of Topical Formulations
References
- 1. Serum concentrations of salicylic acid following topically applied salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermal absorption of camphor, menthol, and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma salicylate from this compound cream compared to oil of wintergreen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Methyl Salicylate Against a Certified Standard
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and other chemical compounds is a critical step in the development process. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized methyl salicylate, using a certified reference standard as a benchmark. The methodologies detailed herein offer robust approaches to quantify this compound and identify potential impurities.
This compound, the methyl ester of salicylic acid, is widely used as a flavoring agent and in topical analgesics.[1] Its synthesis can introduce impurities that may affect its efficacy and safety.[2] Therefore, rigorous analytical testing is paramount. Certified Reference Materials (CRMs) or Pharmaceutical Secondary Standards are available and are traceable to primary standards, such as those from the United States Pharmacopeia (USP).[3][4][5] These standards are essential for the validation of analytical methods and for ensuring the accuracy of purity assessments.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized batch of this compound involves several key stages, from initial sample preparation to final data analysis and comparison against a certified standard.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity assessment depends on factors such as the expected impurities, required sensitivity, and available instrumentation. This section details the experimental protocols for three common methods: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Titration.
| Analytical Method | Principle | Purity of Synthesized this compound (%) | Purity of Certified Standard (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-FID | Separation based on volatility and interaction with a stationary phase. Detection by flame ionization. | 99.2 | 99.9 | 0.5 | 0.01% | 0.03% |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance. | 99.3 | 99.9 | 0.4 | 0.005% (50 µg/mL) | 0.015% (150 µg/mL) |
| Titration | Neutralization of the ester after saponification with a standardized base. | 98.5 | 99.8 | 1.2 | Not Applicable | Not Applicable |
Table 1: Comparative Data for Purity Assessment of Synthesized this compound
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. It is particularly effective for assessing the purity of salicylate esters.[6]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Certified Standard: Accurately weigh approximately 100 mg of the this compound certified reference standard and dissolve in 10 mL of methanol.
-
Synthesized Sample: Prepare a solution of the synthesized this compound in methanol at the same concentration as the standard.
-
-
Analysis: Inject both the standard and sample solutions into the GC system. The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). Purity can also be quantified using the standard by creating a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique in pharmaceutical analysis due to its high sensitivity and specificity.[7][8] A reversed-phase HPLC method is suitable for the analysis of this compound.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 304 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Sample Preparation:
-
Certified Standard: Prepare a stock solution of the this compound certified reference standard in methanol (e.g., 1 mg/mL). From this, prepare a working standard solution in the mobile phase (e.g., 100 µg/mL).[7]
-
Synthesized Sample: Prepare a solution of the synthesized this compound at the same concentration as the working standard.
-
-
Analysis: Inject the standard and sample solutions. The purity of the synthesized this compound is determined by comparing its peak area to that of the certified standard.
Titration
Titration is a classic chemical analysis method that can be used to determine the purity of this compound. The assay involves the saponification of the ester followed by back-titration of the excess alkali.[9]
Methodology:
-
Reagents:
-
0.5 M Potassium Hydroxide in ethanol (KOH-ethanol VS).
-
0.5 M Hydrochloric Acid (HCl VS).
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh about 2 g of the synthesized this compound into a flask.
-
Add exactly 50 mL of 0.5 M KOH-ethanol VS.
-
Heat the mixture on a water bath under a reflux condenser for 2 hours.[9]
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with 0.5 M HCl VS until the pink color disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation: The purity of this compound is calculated based on the volume of KOH-ethanol consumed in the saponification reaction. Each mL of 0.5 M KOH-ethanol VS is equivalent to 76.07 mg of C₈H₈O₃.[9]
Discussion of Results and Method Comparison
As indicated in Table 1, both GC-FID and HPLC-UV provide high accuracy and precision for the purity assessment of this compound, with results for the synthesized sample being very close to the certified standard. These chromatographic techniques are also capable of detecting and quantifying impurities. The presence of minor constituents in synthetic this compound, which may not be present in the natural product, can be indicative of the synthesis route and any residual starting materials or by-products.[2]
Titration, while a simpler and less expensive method, generally exhibits lower precision and is not capable of detecting individual impurities. The lower purity value obtained by titration for the synthesized sample could be due to the presence of acidic or basic impurities that interfere with the titration endpoint.
For drug development and quality control purposes, chromatographic methods such as GC-FID and HPLC-UV are preferred due to their higher sensitivity, specificity, and ability to provide a more complete impurity profile. The choice between GC and HPLC will depend on the volatility of potential impurities. Isotope Ratio Mass Spectrometry (IRMS) can also be employed to distinguish between synthetic and natural this compound, which is crucial for applications where the origin of the material is important.[10][11]
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. phytochemia.com [phytochemia.com]
- 3. This compound Pharmaceutical Secondary Standard; Certified Reference Material 119-36-8 [sigmaaldrich.com]
- 4. This compound USP Reference Standard CAS 119-36-8 Sigma-Aldrich [sigmaaldrich.com]
- 5. [this compound (2 mL)] - CAS [119-36-8] [store.usp.org]
- 6. sciepub.com [sciepub.com]
- 7. turkjps.org [turkjps.org]
- 8. aimspress.com [aimspress.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Methyl Salicylate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of methyl salicylate, a common active ingredient in topical analgesics and a flavoring agent.[1][2] It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a robust quantification method suitable for inter-laboratory validation. The following sections detail the experimental protocols of commonly employed techniques, present comparative performance data, and outline a workflow for conducting an inter-laboratory validation study.
Comparison of Analytical Methods for this compound Quantification
The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both techniques offer high sensitivity and selectivity.[1][3] The choice between HPLC and GC often depends on the sample matrix, the presence of other volatile or non-volatile compounds, and the available instrumentation.[4]
Quantitative Performance Data
The following table summarizes the performance characteristics of various validated HPLC and GC methods for this compound quantification. This data provides a basis for comparing the methods and selecting the most appropriate one for a specific application.
| Parameter | HPLC Method 1[1] | HPLC Method 2[5][6] | GC Method 1[3] | GC Method 2[7] | GC-MS Method[8] |
| Linearity (Range) | 25-175 µg/mL | 0.05-100.0 µg/mL | Not specified | QL to 150% of label claim | 31-1250 ng/mL |
| **Correlation Coefficient (R²) ** | 0.9999 | >0.999 | >0.999 | >0.999 | Not specified |
| Accuracy (% Recovery) | 99.78-100.0% | 98-102% | 100.0% ± 2.2% | 99.67–101.53% | Not specified |
| Precision (RSD%) | Intra-day: <0.14%, Inter-day: <0.23% | Intra-day: 0.145-0.821%, Inter-day: 0.233-2.673% | Not specified | Intra-day & Inter-day: <1% | <11% |
| Limit of Detection (LOD) | Not specified | 0.0271 µg/mL | 5.0 ng | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | 10.0 ng | 6.507 µg/mL | Not specified |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in a medicated cream formulation.[1]
1. Chromatographic Conditions:
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 ± 0.5°C[1]
-
Injection Volume: 20 µL[1]
-
Detection: Photodiode Array (PDA) detector at 304 nm[1]
2. Standard Solution Preparation:
-
Accurately weigh 0.1 g of this compound and dissolve in methanol in a 100 mL volumetric flask to create a stock solution.[1]
-
Dilute 10 mL of the stock solution to 100 mL with the mobile phase to yield a final concentration of 100 µg/mL.[1]
-
Prepare calibration standards ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase.[1]
3. Sample Preparation (for Medicated Cream):
-
Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[1]
-
Add 20 mL of methanol and heat on a water bath until boiling.[1]
-
Cool the sample to room temperature and dilute to 100 mL with the mobile phase.[1]
-
Filter the solution through a 0.45 µm membrane filter before injection.[1]
Gas Chromatography (GC) Method
This protocol is based on a validated GC method for the simultaneous determination of menthol and this compound in pharmaceutical ointments.[3]
1. Chromatographic Conditions:
-
Injection Technique: Cool on-column injection[3]
-
Detector: Flame Ionization Detector (FID)[3]
-
Internal Standard: Camphor[3]
2. Standard and Sample Preparation:
-
Detailed procedures for preparing standard and sample solutions involve weighing the ointment, dissolving it in a suitable solvent like methanol, and adding the internal standard before injection.[3]
Workflow for Inter-Laboratory Validation
An inter-laboratory validation study is crucial to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.
Caption: Workflow for conducting an inter-laboratory validation study.
Signaling Pathway of this compound's Analgesic Action
While not directly related to the analytical validation, understanding the mechanism of action of this compound provides context for its importance in pharmaceutical formulations. This compound is a prodrug that is hydrolyzed to salicylic acid, which then inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in pain and inflammation.
Caption: Simplified pathway of this compound's analgesic action.
References
- 1. turkjps.org [turkjps.org]
- 2. Development of an analytical method to detect this compound in human plasma | CORESTA [coresta.org]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, this compound, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, this compound, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. development-of-an-rp-hplc-method-for-quantifying-diclofenac-diethylamine-methyl-salicylate-and-capsaicin-in-pharmaceutical-formulation-and-skin-samples - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitative analysis of this compound, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Salicylate and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl salicylate and other prominent non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and safety profiles to support informed decisions in research and drug development.
Mechanism of Action: A Tale of Two Pathways
NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the stomach lining. In contrast, COX-2 is typically induced during inflammation and is the primary source of prostaglandins at sites of inflammation.
This compound: This organic ester is topically applied and is hydrolyzed to its active metabolite, salicylic acid, in the tissues. Salicylic acid is a weak inhibitor of both COX-1 and COX-2 enzymes. In addition to this biochemical action, this compound also functions as a counter-irritant. When applied to the skin, it induces a sensation of warmth, which can help to mask underlying musculoskeletal pain. This dual mechanism of a mild anti-inflammatory effect and counter-irritation contributes to its analgesic properties.
Other NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs are typically more potent inhibitors of the COX enzymes. They are classified based on their selectivity for COX-1 and COX-2.
-
Non-selective NSAIDs , such as ibuprofen, inhibit both COX-1 and COX-2.
-
COX-2 selective inhibitors (coxibs) preferentially inhibit COX-2, which was initially thought to reduce gastrointestinal side effects associated with COX-1 inhibition. Diclofenac is considered to have a degree of selectivity for COX-2.
Comparative Efficacy: A Data-Driven Assessment
The efficacy of this compound and other NSAIDs can be compared based on their in vitro COX inhibition and their performance in in vivo and clinical studies.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the drug is as an inhibitor.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (as Salicylic Acid) | >100 | >100 | - |
| This compound Gel | - | 0.4307[1] | - |
| Ibuprofen | 12[2] | 80[2] | 0.15[2] |
| Diclofenac | 0.076[2] | 0.026[2] | 2.9[2] |
Note: The IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy in Osteoarthritis of the Knee
A clinical study compared the efficacy of a topical nanoemulsion diclofenac gel (1% w/w), a combination of diclofenac (1% w/w) with this compound (10% w/w), and topical this compound (30% w/w) alone in patients with osteoarthritis of the knee over three weeks.[3][4][5]
| Treatment Group | Mean Change in VAS Score | Mean Change in WOMAC Index |
| Diclofenac + this compound | Significantly better than Diclofenac alone | Significantly better than Diclofenac alone |
| Diclofenac alone | Significant improvement vs. Placebo | Significant improvement vs. Placebo |
| This compound alone | No significant clinical improvement vs. Placebo | No significant clinical improvement vs. Placebo |
VAS: Visual Analog Scale for pain; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
These results suggest that while this compound alone may not be as effective as diclofenac for chronic conditions like osteoarthritis, it may have an additive effect when combined with another NSAID.[4]
Experimental Protocols
In Vitro COX Inhibition Assay
A common method to determine the COX inhibitory activity of a compound is the in vitro cyclooxygenase inhibition assay.
Objective: To measure the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, ibuprofen, diclofenac) or a vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is measured using techniques like enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established animal model to evaluate the anti-inflammatory activity of a compound.[2][6][7][8][9]
Objective: To assess the ability of a topically or orally administered compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., a gel formulation of this compound or another NSAID) is applied topically to the paw or administered orally. A control group receives a placebo or vehicle, and a positive control group may receive a known NSAID like indomethacin.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a seaweed extract) is administered into the paw to induce a localized inflammatory response and edema.[2][6][7]
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the control group.
-
Biomarker Analysis: At the end of the experiment, tissue from the inflamed paw can be collected to measure the levels of inflammatory markers such as TNF-α, IL-1β, and prostaglandins.
Signaling Pathways and Experimental Workflows
COX Signaling Pathway
Caption: Simplified COX signaling pathway and points of inhibition by NSAIDs.
Experimental Workflow for Comparing Topical NSAIDs
Caption: A typical experimental workflow for the in vivo comparison of topical NSAIDs.
Classification of NSAIDs Based on COX Selectivity
Caption: Logical classification of selected NSAIDs based on their COX selectivity.
Safety and Tolerability
This compound: When used topically as directed, this compound is generally well-tolerated. The most common side effects are localized skin reactions, such as redness, a warming sensation, or mild irritation.[1] Systemic side effects are rare with topical application, but excessive use can lead to systemic absorption and salicylate toxicity.
Other NSAIDs:
-
Topical NSAIDs (e.g., Diclofenac gel): These have a favorable safety profile compared to their oral counterparts, with a lower risk of systemic adverse events. The most common side effects are application site reactions, including rash, itching, and dryness.
-
Oral NSAIDs (e.g., Ibuprofen, Diclofenac): The most common side effects are gastrointestinal issues, ranging from indigestion to ulcers and bleeding. This is primarily due to the inhibition of the protective effects of COX-1 in the stomach. Long-term use of some NSAIDs has also been associated with an increased risk of cardiovascular events.
Conclusion
This compound represents a unique topical analgesic with a dual mechanism of action involving weak COX inhibition and counter-irritation. While it may not be as potent an anti-inflammatory agent as other NSAIDs like diclofenac when used alone for chronic inflammatory conditions, it demonstrates a good safety profile for topical use and may offer an additive analgesic effect when combined with other NSAIDs. The choice between this compound and other NSAIDs will depend on the specific indication, the severity of the inflammation and pain, and the desired balance between efficacy and potential side effects. For mild, localized musculoskeletal pain, topical this compound can be a suitable option. For more significant inflammatory conditions, more potent and selective NSAIDs may be required, with topical formulations offering a safer alternative to oral administration. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy of this compound as a monotherapy against other topical NSAIDs for various musculoskeletal conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. jotsrr.org [jotsrr.org]
- 4. jotsrr.org [jotsrr.org]
- 5. [PDF] Clinical efficacy of topical nanoemulsion diclofenac gel versus combination of nanoemulsion diclofenac with this compound in osteoarthritis of knee | Semantic Scholar [semanticscholar.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Methyl Salicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of methyl salicylate, a common laboratory reagent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling vapors.[2][3][4] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[2][5]
Spill Management
In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[3][4][6][7] Shovel the absorbed material into a labeled, sealable container for subsequent disposal.[4] Do not allow the chemical to enter drains or waterways, as it is harmful to aquatic life.[2][4][8]
Summary of Key Hazard and Exposure Data
| Data Point | Value | Species | Reference |
| Oral LD50 | 887 mg/kg | Rat | [4][8] |
| Dermal LD50 | > 5000 mg/kg | Rabbit | [8] |
| Inhalation LC50 | > 0.7 mg/l (7 h) | Rat | [8] |
| Aquatic Toxicity (EC50) | 50 mg/l (24 h) | Daphnia magna | [7] |
| Aquatic Toxicity (LC50) | > 100 mg/l (96 h) | Danio rerio (zebra fish) | [9] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[1][4] The following protocol outlines the general steps for its proper disposal:
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[4][6] Do not mix it with other waste materials.
-
Ensure the container is stored in a cool, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][8]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal company to handle the collection and disposal of the chemical waste.[2] This is the most recommended and compliant method for disposal.
-
-
On-Site Treatment (if permissible and equipped):
-
In some instances, and only if permitted by regulations and conducted by trained personnel with appropriate equipment, chemical incineration may be an option.[2][7] This involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This method should not be attempted without expert consultation and the necessary infrastructure.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.[1][6]
-
If recycling is an option through your institution, triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
If the container cannot be cleaned for reuse or recycling, it should be punctured to prevent reuse and disposed of through the licensed waste disposal service.[6]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. jmnspecialties.com [jmnspecialties.com]
- 2. web.faa.illinois.edu [web.faa.illinois.edu]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. merck.com [merck.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. media.laballey.com [media.laballey.com]
- 8. syskem.de [syskem.de]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling Methyl Salicylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of methyl salicylate, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Essential Safety Information at a Glance
Proper handling of this compound is crucial to minimize risks in the laboratory. The following table summarizes key safety and physical property data.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Colorless to yellow or reddish oily liquid | [1] |
| Odor | Characteristic wintergreen odor | [2] |
| Boiling Point | 214-224°C | [2] |
| Flash Point | 96°C (closed cup) | [3] |
| Autoignition Temperature | 450°C | |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
Occupational Exposure Limits
It is important to note that major regulatory bodies have not established specific occupational exposure limits for this compound.
| Regulatory Body | Exposure Limit |
| OSHA (PEL) | Not listed |
| ACGIH (TLV) | Not listed |
| NIOSH (REL) | Not listed |
Despite the absence of defined exposure limits, it is prudent to handle this compound with care in a well-ventilated area to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemically resistant, impermeable gloves. | Suitable glove materials include butyl rubber and nitrile.[5] Gloves should be inspected prior to use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory coat, apron, or chemical suit. | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Not typically required under normal conditions of use with adequate ventilation. | If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
